MHC00188
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H26N6OS |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[2-[6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-pyridinyl]pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone |
InChI |
InChI=1S/C22H26N6OS/c1-13-14(2)30-22(23-13)25-19-11-5-9-17(24-19)18-10-6-12-28(18)21(29)20-15-7-3-4-8-16(15)26-27-20/h5,9,11,18H,3-4,6-8,10,12H2,1-2H3,(H,26,27)(H,23,24,25) |
InChI Key |
YCOCUDSNPRQWAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC(=N2)C3CCCN3C(=O)C4=NNC5=C4CCCC5)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of MHC00188
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHC00188 is a novel small molecule identified as an allosteric inhibitor of autotaxin (ATX), a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA). This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the ATX-LPA signaling axis. The document includes a summary of quantitative data, detailed experimental protocols for the characterization of ATX inhibitors, and visualizations of the relevant signaling pathways and experimental workflows. This information is intended to support further research and drug development efforts targeting autotaxin.
Introduction to Autotaxin and the ATX-LPA Signaling Pathway
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive lipid mediator.[1] LPA exerts its pleiotropic effects by binding to at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[1]
The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and differentiation. Dysregulation of this pathway has been linked to various diseases, including cancer, fibrosis, and inflammatory disorders.[2] Consequently, ATX has emerged as a promising therapeutic target for the development of novel inhibitors.[2]
This compound: An Allosteric Inhibitor of Autotaxin
This compound has been identified as an allosteric inhibitor of autotaxin.[3] Unlike orthosteric inhibitors that bind to the active site and compete with the substrate, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that alters the enzyme's activity.[4] This mode of inhibition can offer advantages in terms of specificity and can modulate the enzyme's function without completely abolishing it.
Quantitative Data Summary
The inhibitory potency of this compound against autotaxin has been determined through in vitro enzymatic assays. The key quantitative parameter reported is the half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound | Autotaxin (ATX) | Enzymatic Activity Assay | 2.53 | [3] |
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to an allosteric site on the autotaxin enzyme. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, thereby decreasing the production of LPA from LPC. By lowering the levels of extracellular LPA, this compound can modulate the downstream signaling events mediated by LPA receptors.
The Autotaxin-LPA Signaling Pathway
The signaling cascade initiated by the ATX-LPA axis is complex and cell-type dependent. A simplified representation of the core pathway is illustrated below.
Caption: Overview of the ATX-LPA signaling cascade and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound as an autotaxin inhibitor involves specific in vitro assays to determine its potency and mechanism of action. The following are detailed protocols for commonly used enzymatic assays.
Autotaxin Activity Assay using Amplex Red
This assay is a fluorometric method for measuring autotaxin activity by detecting the production of choline, a product of LPC hydrolysis.[5][6][7][8]
4.1.1. Principle
The assay is based on a two-step enzymatic reaction:
-
Autotaxin hydrolyzes LPC to LPA and choline.
-
Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H2O2).
-
In the presence of horseradish peroxidase (HRP), H2O2 reacts with the Amplex Red reagent (10-acetyl-3,7-dihydrophenoxazine) to produce the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of choline produced, and thus to the autotaxin activity.
4.1.2. Materials
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
This compound and other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
4.1.3. Protocol
-
Reagent Preparation:
-
Prepare a stock solution of LPC in a suitable solvent (e.g., ethanol or DMSO) and then dilute to the desired working concentration in assay buffer.
-
Prepare a stock solution of Amplex Red reagent in DMSO. Protect from light.
-
Prepare stock solutions of HRP and choline oxidase in assay buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution to determine the IC50.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
This compound or vehicle (for control wells) at various concentrations.
-
Recombinant autotaxin enzyme.
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Prepare a detection mixture containing Amplex Red, HRP, and choline oxidase in assay buffer.
-
Initiate the reaction by adding the LPC substrate to each well.
-
Immediately add the detection mixture to each well.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Experimental Workflow for Inhibitor Characterization
The process of identifying and characterizing a novel inhibitor like this compound typically follows a structured workflow.
Caption: A typical workflow for the discovery and preclinical evaluation of an ATX inhibitor.
Conclusion
This compound represents a valuable tool for studying the biological roles of the autotaxin-LPA signaling pathway. Its allosteric mechanism of action provides a distinct approach to modulating ATX activity. The data and protocols presented in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and to develop next-generation autotaxin inhibitors for the treatment of associated diseases. Further studies are warranted to elucidate the precise binding site of this compound on the autotaxin enzyme and to evaluate its efficacy and safety in preclinical disease models.
References
- 1. Identification of two novel chemical classes of Autotaxin (ATX) inhibitors using Enalos Asclepios KNIME nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Allosteric Inhibition of Autotaxin by MHC00188: A Technical Overview
For Immediate Release
A deep dive into the molecular target and mechanism of action of the novel compound MHC00188, this technical guide serves as a resource for researchers and professionals in drug development. This compound has been identified as an allosteric inhibitor of Autotaxin (ATX), a key enzyme in lipid signaling pathways implicated in a range of physiological and pathological processes.
This document provides a comprehensive summary of the available data on this compound, including its inhibitory activity, the experimental protocols for its characterization, and the signaling context of its molecular target, Autotaxin.
Quantitative Analysis of this compound Inhibition
This compound demonstrates inhibitory activity against Autotaxin. The half-maximal inhibitory concentration (IC50) has been determined, quantifying the compound's potency.
| Compound | Target | IC50 (µM) | Inhibition Type |
| This compound | Autotaxin (ATX) | 2.53[1] | Allosteric[1] |
The Autotaxin Signaling Pathway
Autotaxin is a secreted lysophospholipase D that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[2] LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6). This interaction triggers a cascade of downstream signaling events that influence a wide array of cellular functions, including cell proliferation, survival, migration, and differentiation. The ATX-LPA signaling axis is integral to various physiological processes and its dysregulation has been linked to several diseases, including cancer, fibrosis, and inflammation.
Experimental Protocols
The inhibitory activity of this compound against Autotaxin was determined using an in vitro enzymatic assay. The following protocol is a detailed methodology based on the Amplex Red assay, a common method for measuring ATX activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Autotaxin.
Principle: The assay measures the enzymatic activity of Autotaxin by detecting the production of choline, a product of the hydrolysis of the substrate lysophosphatidylcholine (LPC). Choline is subsequently oxidized by choline oxidase to produce hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with the Amplex Red reagent to produce the fluorescent product resorufin, which can be quantified spectrophotometrically.
Materials:
-
Recombinant Human Autotaxin
-
This compound
-
Lysophosphatidylcholine (LPC) as substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations for IC50 determination.
-
Reaction Mixture Preparation: A master mix is prepared containing the assay buffer, Amplex Red reagent, HRP, and choline oxidase.
-
Assay Protocol: a. To each well of a 96-well plate, add a defined amount of the reaction mixture. b. Add the serially diluted this compound or vehicle control to the respective wells. c. Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period. d. Initiate the enzymatic reaction by adding the Autotaxin enzyme to each well. e. Immediately after adding the enzyme, add the substrate (LPC) to all wells to start the reaction. f. The plate is then incubated at 37°C.
-
Data Acquisition: The fluorescence of resorufin is measured over time using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase over time. The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
References
An In-Depth Technical Guide to the Autotaxin Inhibition Pathway of MHC00188
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a pivotal role in extracellular signaling. Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis. Dysregulation of this pathway has been linked to various diseases, such as cancer, fibrosis, and inflammation, making autotaxin a compelling therapeutic target. This guide provides a comprehensive technical overview of MHC00188, an allosteric inhibitor of autotaxin.
The Autotaxin-LPA Signaling Pathway
Autotaxin is the principal producer of extracellular LPA. Once generated, LPA binds to and activates a family of G protein-coupled receptors (GPCRs), specifically LPA receptors 1-6 (LPAR1-6). The activation of these receptors initiates a cascade of downstream signaling events that can vary depending on the cell type and the specific LPA receptor subtype expressed. Key signaling pathways activated by LPA include the Ras-MAPK pathway, the PI3K-Akt pathway, and the Rho pathway, which collectively regulate fundamental cellular processes.
MHC00188: A Technical Guide to its Biological Activity as an Allosteric Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of MHC00188, an allosteric inhibitor of Autotaxin (ATX). The information presented herein is intended to support research and development efforts in fields such as oncology, fibrosis, and inflammation, where the Autotaxin-lysophosphatidic acid (LPA) signaling axis is a key therapeutic target.
Introduction
This compound has been identified as a small molecule inhibitor of Autotaxin (ATX), a key enzyme responsible for the extracellular production of the signaling lipid lysophosphatidic acid (LPA).[1][2][3][4][5][6] ATX, a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[2] LPA then activates a family of G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events that regulate fundamental cellular processes, including proliferation, migration, survival, and differentiation.[2][3][4] The ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and chronic inflammation, making it an attractive target for therapeutic intervention.[2][3] this compound acts as an allosteric inhibitor, binding to a site on the ATX enzyme that is distinct from the active site, thereby modulating its catalytic activity.[1][3]
Quantitative Biological Activity
The primary reported biological activity of this compound is the inhibition of Autotaxin. The following table summarizes the quantitative data available for this activity.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Autotaxin (ATX) | In vitro enzyme activity assay | 2.53 | [1][2][3][4] |
Mechanism of Action
This compound functions as an allosteric inhibitor of Autotaxin.[1][3] Unlike orthosteric inhibitors that compete with the substrate at the enzyme's active site, allosteric inhibitors bind to a different site on the enzyme. This binding induces a conformational change in the protein, which in turn alters the shape of the active site and reduces the enzyme's catalytic efficiency. In the case of this compound, its binding to an allosteric pocket on ATX leads to a decrease in the production of LPA from LPC.
Signaling Pathway
The inhibition of Autotaxin by this compound directly impacts the Autotaxin-LPA signaling pathway. By reducing the production of LPA, this compound effectively dampens the activation of LPA receptors and their downstream signaling cascades.
Experimental Protocols
While the specific experimental details for the characterization of this compound are detailed in Stylianaki EA, et al., Bioorg Med Chem Lett. 2024, a representative protocol for an in vitro Autotaxin inhibition assay, based on the widely used Amplex Red method, is provided below.[7][8] This fluorometric assay quantifies the production of choline, a stoichiometric product of LPC hydrolysis by ATX.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Autotaxin.
Materials:
-
Recombinant human Autotaxin
-
This compound
-
Lysophosphatidylcholine (LPC) as substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Enzyme and Inhibitor Incubation: Add a solution of recombinant Autotaxin to the wells of a 96-well plate. Subsequently, add the diluted this compound solutions to the respective wells. Include control wells with enzyme and buffer (no inhibitor) and wells with buffer only (background). Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, LPC, to all wells.
-
Detection: After a suitable incubation period (e.g., 30-60 minutes) at 37°C, add the detection reagent mixture containing Amplex Red, HRP, and choline oxidase. This mixture detects the choline produced by the ATX reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro inhibitory activity of this compound against Autotaxin.
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of two novel chemical classes of Autotaxin (ATX) inhibitors using Enalos Asclepios KNIME nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling MHC00188: A Technical Guide to its Discovery and Synthesis as a Novel Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHC00188 has emerged as a significant molecule in the landscape of autotaxin (ATX) inhibitors. This technical document provides a comprehensive overview of the discovery, synthesis, and preliminary characterization of this compound. Identified through a sophisticated in silico screening approach, this compound presents as an allosteric inhibitor of autotaxin with a half-maximal inhibitory concentration (IC50) in the low micromolar range. This guide details the methodologies employed in its discovery, a putative synthesis pathway, and the biological context of its target, the autotaxin-lysophosphatidic acid (LPA) signaling axis. The information is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics targeting fibroproliferative diseases, inflammation, and cancer.
Introduction to Autotaxin and its Role in Disease
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1][2] It plays a crucial role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2] LPA is a bioactive lipid mediator that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6).[1]
The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, survival, migration, and differentiation.[1] Dysregulation of this pathway has been linked to the pathogenesis of numerous diseases, such as idiopathic pulmonary fibrosis, liver fibrosis, rheumatoid arthritis, and various types of cancer.[2] Consequently, the development of potent and specific ATX inhibitors has become a major focus of therapeutic research.
The Discovery of this compound: An In Silico Approach
This compound was identified as a novel allosteric inhibitor of autotaxin through a comprehensive in silico screening campaign. This discovery was detailed in a 2024 publication in Bioorganic & Medicinal Chemistry Letters by Stylianaki and colleagues. The researchers utilized the Enalos Asclepios KNIME nodes, a powerful cheminformatics platform, to virtually screen a large compound library against the allosteric sites of ATX.
Experimental Workflow for In Silico Discovery
The virtual screening workflow leading to the identification of this compound involved several key steps, as depicted in the following diagram:
References
In-Depth Technical Guide: Physicochemical Properties of MHC00188
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHC00188 is a novel small molecule identified as an allosteric inhibitor of Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. With a half-maximal inhibitory concentration (IC50) in the low micromolar range, this compound presents a promising scaffold for the development of therapeutics targeting pathologies associated with aberrant ATX activity, including fibrosis, inflammation, and cancer. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental methodologies for its identification and characterization, and a visualization of its relevant biological pathway and discovery workflow.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These data have been compiled from available chemical supplier information and the primary scientific literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | Not available in public domain | - |
| Molecular Formula | C22H26N6OS | MedchemExpress, BioCat GmbH[1][2] |
| Molecular Weight | 422.55 g/mol | MedchemExpress, BioCat GmbH[1][2] |
| CAS Number | 1380881-85-5 | MedchemExpress, BioCat GmbH[1][2] |
| Canonical SMILES | Not available in public domain | - |
| Appearance | Solid powder (presumed) | General knowledge |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
| Biological Activity | Allosteric inhibitor of Autotaxin (ATX) | MedchemExpress[2] |
| IC50 | 2.53 µM | MedchemExpress[2] |
Biological Context: The Autotaxin Signaling Pathway
Autotaxin (ATX) is a secreted lysophospholipase D that plays a crucial role in extracellular signaling by converting lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA).[3][4][5] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events that regulate fundamental cellular processes such as proliferation, migration, and survival.[3][4] Dysregulation of the ATX-LPA signaling axis has been implicated in a variety of pathological conditions, making ATX a compelling target for therapeutic intervention.[3][4][5]
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The identification of this compound was achieved through a combination of in silico virtual screening and subsequent in vitro validation. While the full, detailed experimental protocols from the primary research are not publicly available, this section outlines the likely methodologies based on the abstract of the pivotal study by Stylianaki et al. and common practices in the field.
Virtual Screening for Allosteric ATX Inhibitors
The discovery of this compound was initiated with a virtual screening campaign aimed at identifying compounds that bind to allosteric sites of the ATX enzyme. The general workflow for such a process is depicted below and is based on the use of the Enalos Asclepios KNIME nodes as mentioned in the literature.[6][7]
References
- 1. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro measurement of ATX activity against LDL-associated substrates [bio-protocol.org]
- 4. Asclepios knime nodes - NovaMechanics Ltd [novamechanics.com]
- 5. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Virtual screening approaches for the identification of non-lipid autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to MHC00188 for Lysophosphatidic Acid (LPA) Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MHC00188, a novel allosteric inhibitor of autotaxin (ATX), for researchers investigating lysophosphatidic acid (LPA) signaling. LPA is a critical bioactive lipid mediator involved in a myriad of physiological and pathological processes, making its synthesis and signaling pathways a key area of research and therapeutic development. Autotaxin is the primary enzyme responsible for the production of extracellular LPA. This guide details the mechanism of action of this compound, its quantitative inhibitory properties, and provides detailed experimental protocols for its characterization. Furthermore, it includes visualizations of the LPA signaling pathway and a typical experimental workflow to facilitate a deeper understanding and practical application of this compound in a research setting.
Introduction to LPA Signaling and Autotaxin
Lysophosphatidic acid (LPA) is a small glycerophospholipid that acts as a potent extracellular signaling molecule.[1] It exerts its effects by activating at least six specific G protein-coupled receptors (GPCRs), designated LPA1–6.[1] This activation triggers a cascade of downstream signaling events that influence a wide range of cellular processes, including proliferation, migration, survival, and differentiation.[2] The LPA signaling pathway is integral to various physiological functions, but its dysregulation has been implicated in numerous diseases, including cancer, fibrosis, and inflammation.[2]
The primary source of extracellular LPA is the hydrolysis of lysophosphatidylcholine (LPC) by the enzyme autotaxin (ATX), a secreted lysophospholipase D.[2] As the key enzyme in the LPA synthetic pathway, ATX represents a critical therapeutic target for modulating LPA signaling. Inhibition of ATX activity can effectively reduce the production of LPA, thereby mitigating its downstream pathological effects.
This compound: An Allosteric Inhibitor of Autotaxin
This compound has been identified as a novel, allosteric inhibitor of autotaxin.[1] Allosteric inhibitors offer a distinct advantage over orthosteric inhibitors as they bind to a site on the enzyme that is different from the active site, often leading to higher specificity and a different mode of action.
Quantitative Data
The inhibitory potency of this compound against human autotaxin has been determined using in vitro enzymatic assays. The key quantitative parameter is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound | Autotaxin (ATX) | In vitro enzymatic assay | 2.53 | [1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of research findings. The following section outlines the key experimental protocol for determining the inhibitory activity of this compound against autotaxin.
In Vitro Autotaxin Inhibition Assay (Amplex Red Method)
This protocol is adapted from the method described by Stylianaki et al. and is a reliable fluorescence-based assay for measuring ATX activity and its inhibition.
Principle: This assay measures the production of choline, a byproduct of the ATX-mediated hydrolysis of LPC. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with the Amplex Red reagent to produce the highly fluorescent compound, resorufin. The increase in fluorescence is directly proportional to the ATX activity.
Materials:
-
Recombinant human autotaxin (ATX)
-
This compound (or other test inhibitors)
-
Lysophosphatidylcholine (LPC) (substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and NaCl)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound by serial dilution in the assay buffer.
-
Prepare a reaction mixture containing Amplex Red, HRP, and choline oxidase in the assay buffer.
-
Prepare a solution of LPC in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the following in triplicate:
-
Blank (no enzyme): Assay buffer.
-
Control (no inhibitor): Assay buffer and ATX solution.
-
Test compound: this compound solution at various concentrations and ATX solution.
-
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the LPC substrate solution to all wells.
-
Immediately start monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes) at 37°C using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the control (no inhibitor) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Visualizations
To aid in the conceptual understanding of the LPA signaling pathway and the experimental procedures, the following diagrams are provided.
LPA Signaling Pathway
Caption: The LPA signaling pathway is initiated by the conversion of LPC to LPA by autotaxin.
Experimental Workflow for ATX Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against autotaxin.
Conclusion
This compound is a valuable research tool for the investigation of LPA signaling, serving as a potent and specific allosteric inhibitor of autotaxin. This guide provides the foundational knowledge and practical protocols necessary for its effective use in the laboratory. The elucidation of the roles of the ATX-LPA axis in health and disease is a rapidly advancing field, and specific inhibitors like this compound are indispensable for dissecting the complexities of this signaling pathway and for the development of novel therapeutic strategies.
Disclaimer: this compound is for research use only and is not for human or veterinary use. Researchers should adhere to all applicable safety guidelines and regulations when handling this and any other chemical reagents.
References
Allosteric inhibition of autotaxin by MHC00188
An In-Depth Technical Guide on the Allosteric Inhibition of Autotaxin by MHC00188
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a critical role in extracellular signaling.[1][2] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[3] LPA subsequently activates a family of six G protein-coupled receptors (LPAR1-6), triggering a multitude of cellular responses including proliferation, migration, and survival.[1][4] The ATX-LPA signaling axis is a key player in various physiological processes and has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and chronic inflammation, making it a prominent therapeutic target.[3][5]
ATX possesses a complex structure featuring a catalytic active site and a distinct allosteric site, often referred to as the "tunnel".[6][7] This tunnel can bind the product LPA, leading to a positive feedback mechanism that enhances catalytic activity.[6][8] The existence of this allosteric site has opened a new avenue for drug development, focusing on allosteric inhibitors that can modulate enzyme function without competing with the substrate at the active site.
This guide provides a detailed overview of this compound, a novel small molecule identified as an allosteric inhibitor of autotaxin.[9] We will summarize the available quantitative data, outline the standard experimental protocols for characterizing such inhibitors, and visualize the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of ATX Inhibitors
This compound was identified through an in silico screening of a large compound library, followed by in vitro validation.[1] It demonstrated inhibitory activity against autotaxin in the low micromolar range.[1][9] The table below summarizes the available quantitative data for this compound in comparison to other well-characterized orthosteric and allosteric ATX inhibitors.
| Inhibitor | Type | IC50 (μM) | Ki (μM) | Substrate Used | Reference |
| This compound | Allosteric | 2.53 | N/A | N/A | [9] |
| PF-8380 | Orthosteric (Type I) | 0.0017 | N/A | LPC | [2][10] |
| HA-155 | Orthosteric (Type I) | 0.0057 | N/A | LPC | [2][10] |
| TUDCA | Allosteric (Type III) | 11 | N/A | LPC | [6] |
| GLPG-1690 | Allosteric (Type IV) | N/A | N/A | N/A | [4][10] |
N/A: Data not available in the reviewed sources.
Signaling Pathway and Mechanism of Inhibition
Autotaxin catalyzes the conversion of LPC to LPA, which then activates its cognate G protein-coupled receptors (LPARs) on the cell surface. This initiates downstream signaling cascades that regulate fundamental cellular processes. Allosteric inhibitors like this compound are believed to bind to a site distinct from the catalytic pocket, likely the allosteric tunnel, thereby modulating the enzyme's activity non-competitively.
Caption: ATX-LPA signaling and allosteric inhibition by this compound.
Experimental Protocols
The characterization of an autotaxin inhibitor like this compound involves a series of biochemical assays to determine its potency, mode of action, and specificity. The following are detailed descriptions of the standard methodologies employed in the field.
ATX Enzyme Activity Assay (Choline-Oxidase Coupled Method)
This assay measures the production of choline, a co-product of LPA synthesis from the natural substrate LPC, and is considered a gold-standard method.
-
Principle: Autotaxin hydrolyzes LPC to LPA and choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic or chromogenic probe (e.g., Amplex Red) to generate a detectable signal. The rate of signal increase is directly proportional to ATX activity.
-
Reagents and Materials:
-
Recombinant human or mouse Autotaxin
-
LPC (e.g., 1-oleoyl-sn-glycero-3-phosphocholine)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or similar probe)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)
-
Test inhibitor (this compound) and control inhibitors
-
96-well microplate (black, clear bottom for fluorescence)
-
Plate reader (fluorescence or absorbance)
-
-
Procedure:
-
Prepare a master mix containing assay buffer, choline oxidase, HRP, and Amplex Red.
-
Add serial dilutions of the inhibitor (this compound) to the wells of the microplate. Include wells for positive control (no inhibitor) and negative control (no ATX).
-
Add recombinant ATX to all wells except the negative control and incubate for a predefined period (e.g., 30 minutes) at 37°C to allow inhibitor binding.
-
Initiate the reaction by adding the substrate, LPC, to all wells.
-
Immediately begin monitoring the fluorescence (Ex/Em ~540/590 nm) or absorbance kinetically over time (e.g., every 2 minutes for 60 minutes) at 37°C.
-
Calculate the initial reaction velocity (V₀) from the linear phase of the kinetic curve for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Kinetic Studies for Mode of Inhibition Analysis
To determine if an inhibitor is allosteric, kinetic experiments are performed by varying the concentrations of both the substrate and the inhibitor.
-
Principle: The effect of the inhibitor on the enzyme's kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), reveals its mode of inhibition. For a non-competitive allosteric inhibitor, Vmax will decrease while Km remains unchanged.
-
Procedure:
-
Perform the ATX enzyme activity assay as described above.
-
Set up a matrix of reactions with varying concentrations of the substrate (LPC) across a range bracketing its Km value.
-
For each substrate concentration, run the assay with several fixed concentrations of the inhibitor (this compound), including a zero-inhibitor control.
-
Determine the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs 1/[S]). The pattern of line intersections indicates the mode of inhibition. For non-competitive inhibition, the lines will intersect on the x-axis.
-
Alternatively, fit the velocity data directly to the Michaelis-Menten equation modified for different inhibition models to determine Km and Vmax values and the inhibition constant (Ki).
-
Experimental and Logic Workflow Visualization
The process of identifying and characterizing a novel allosteric inhibitor like this compound follows a structured workflow, from initial screening to detailed mechanistic studies.
Caption: Workflow for discovery and characterization of this compound.
Conclusion
This compound is a recently identified allosteric inhibitor of autotaxin with a reported IC50 of 2.53 μM.[9] Its discovery highlights the success of computational screening methods in identifying novel chemical scaffolds for therapeutic intervention.[1] As an allosteric inhibitor, this compound likely acts by binding to the tunnel region of ATX, thereby modulating its enzymatic activity in a non-competitive manner. This mechanism offers potential advantages over traditional active-site inhibitors, including higher specificity and a reduced likelihood of certain resistance mechanisms. Further detailed kinetic studies, binding assays, and structural biology are required to fully elucidate its precise mechanism of action and to guide future optimization for developing more potent therapeutic agents targeting the ATX-LPA signaling axis.
References
- 1. Identification of two novel chemical classes of Autotaxin (ATX) inhibitors using Enalos Asclepios KNIME nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autotaxin inhibitors: a patent review (2012-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
MHC00188: A Technical Guide to a Novel Allosteric Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHC00188 is a recently identified small molecule that acts as an allosteric inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. With a reported half-maximal inhibitory concentration (IC50) in the low micromolar range, this compound presents a valuable tool for researchers investigating the physiological and pathological roles of the ATX-LPA axis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular characterization, and detailed experimental protocols to facilitate its use as a chemical probe.
Introduction to Autotaxin and the ATX-LPA Signaling Pathway
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA)[1]. LPA exerts its pleiotropic effects by binding to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6)[1].
The ATX-LPA signaling axis is implicated in a wide array of physiological processes, including cell proliferation, survival, migration, and differentiation. Consequently, dysregulation of this pathway has been linked to numerous pathological conditions such as cancer, fibrosis, inflammation, and neurological disorders. This central role makes ATX a compelling therapeutic target for various diseases.
This compound: A Novel Chemical Probe for Autotaxin
This compound was identified through in silico screening as an allosteric inhibitor of autotaxin[2][3]. Allosteric inhibitors offer a distinct advantage over active-site inhibitors by binding to a site other than the catalytic site, which can lead to greater selectivity and a unique mode of action.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Reference |
| Target | Autotaxin (ATX) | [2][3] |
| Mechanism of Action | Allosteric Inhibitor | [2][3] |
| IC50 | 2.53 µM | [2][3] |
Further quantitative data on selectivity and in vivo efficacy is not yet publicly available.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization and use of this compound as a chemical probe for ATX.
In Vitro Autotaxin Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of compounds against ATX, similar to the one used for the initial characterization of this compound.
Principle: The enzymatic activity of ATX is measured by the hydrolysis of a synthetic substrate, such as bis-(p-nitrophenyl) phosphate (BNPP) or a fluorogenic LPC analogue like FS-3. The inhibition of this reaction by a test compound is quantified by a decrease in the colorimetric or fluorescent signal.
Materials:
-
Human recombinant Autotaxin (ATX)
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2
-
Autotaxin Substrate: bis-(p-nitrophenyl) phosphate (BNPP) or FS-3
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive Control Inhibitor (e.g., HA-155)
-
96-well microplate
-
Plate reader (for absorbance at 405-415 nm or fluorescence)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of ATX in Assay Buffer.
-
Prepare a stock solution of the substrate in Assay Buffer.
-
Prepare serial dilutions of the test compound and positive control in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
100% Initial Activity wells: ATX working solution and Assay Buffer (with DMSO).
-
Background wells: Assay Buffer (with DMSO).
-
Test Compound wells: ATX working solution and the desired concentration of the test compound.
-
Positive Control wells: ATX working solution and the desired concentration of the positive control inhibitor.
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405-415 nm (for BNPP) or fluorescence at the appropriate excitation/emission wavelengths (for FS-3) using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_100%_activity))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Autotaxin-LPA Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: A logical workflow for the discovery and characterization of an ATX inhibitor like this compound.
Future Directions
While this compound has been identified as a promising allosteric inhibitor of ATX, further characterization is necessary to fully establish its utility as a chemical probe. Key areas for future investigation include:
-
Selectivity Profiling: Comprehensive screening against a panel of related enzymes (e.g., other phosphodiesterases and hydrolases) is crucial to determine its specificity.
-
Cell-Based Assays: Evaluation of this compound in cellular models to confirm target engagement and assess its impact on LPA-mediated signaling and downstream cellular functions.
-
In Vivo Studies: Characterization of the pharmacokinetic and pharmacodynamic properties of this compound in animal models to evaluate its suitability for in vivo research.
The availability of a well-characterized, selective allosteric inhibitor like this compound will undoubtedly accelerate research into the complex biology of the autotaxin-LPA axis and may pave the way for the development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Use of MHC00188 in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of MHC00188, an allosteric inhibitor of Autotaxin (ATX), in a mouse model of cancer. This compound targets the production of lysophosphatidic acid (LPA), a key signaling molecule implicated in tumor progression, angiogenesis, and metastasis.[1][2][3] This document outlines the essential background, experimental protocols, and data interpretation necessary to investigate the therapeutic potential of this compound. While specific in vivo formulation and pharmacokinetic data for this compound are not publicly available, this guide provides a robust framework based on established methodologies for similar ATX inhibitors.
Introduction to this compound and the Autotaxin-LPA Signaling Axis
This compound is a small molecule compound that functions as an allosteric inhibitor of Autotaxin (ATX) with an in vitro IC50 of 2.53 μM. ATX is a secreted enzyme that plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2] LPA, in turn, activates a family of G protein-coupled receptors (LPAR1-6), initiating downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis – all hallmarks of cancer.[1][2][4][5] Elevated expression of ATX and LPA receptors is observed in various human cancers and is often associated with tumor progression and resistance to therapy.[1][6] By inhibiting ATX, this compound is hypothesized to reduce LPA levels, thereby attenuating pro-tumorigenic signaling.
The ATX-LPA Signaling Pathway in Cancer
The signaling pathway initiated by ATX-mediated LPA production is a critical driver of cancer progression. The following diagram illustrates the key components and downstream effects of this pathway, which is the target of this compound.
Preliminary In Vivo Studies: Essential First Steps
Prior to conducting efficacy studies, it is crucial to establish the in vivo properties of this compound.
Formulation Development
The route of administration will depend on the physicochemical properties of this compound. For oral administration, a formulation that ensures adequate solubility and bioavailability is required. For intraperitoneal or intravenous injection, this compound must be dissolved in a biocompatible vehicle.
Protocol for Formulation Screening:
-
Solubility Assessment: Determine the solubility of this compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, ethanol, polyethylene glycol, corn oil).
-
Vehicle Selection: Choose a vehicle or a combination of vehicles that dissolves this compound at the desired concentration and is well-tolerated by mice.
-
Stability Testing: Assess the stability of the formulated this compound at room temperature and 4°C over a relevant time period.
Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.
Protocol for MTD Determination:
-
Animal Model: Use healthy, age-matched mice of the same strain as the planned efficacy study (e.g., C57BL/6 or BALB/c).
-
Dose Escalation: Administer escalating doses of this compound to small groups of mice (n=3-5 per group).
-
Monitoring: Observe the mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered grooming.
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or other severe clinical signs.
In Vivo Efficacy Study: Xenograft or Syngeneic Mouse Model
The choice between a xenograft (human tumor cells in immunodeficient mice) or a syngeneic (murine tumor cells in immunocompetent mice) model will depend on the specific research question.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.
Detailed Protocol
-
Animal Model: Select an appropriate mouse strain and tumor model. For example, for a breast cancer study, 4T1 cells can be implanted in BALB/c mice.
-
Tumor Cell Implantation: Inject a predetermined number of tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration: Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle alone.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x length x width²) every 2-3 days. Monitor body weight as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study period.
-
Tissue Collection: Collect tumors, blood, and other relevant tissues for further analysis.
Pharmacodynamic and Biochemical Analyses
To confirm that this compound is hitting its target and modulating the intended pathway, the following analyses are recommended.
Measurement of LPA Levels
A key pharmacodynamic marker is the level of LPA in plasma and tumor tissue.
Protocol for LPA Measurement (LC-MS/MS):
-
Sample Collection: Collect blood via cardiac puncture into EDTA-containing tubes. Collect tumor tissue and snap-freeze in liquid nitrogen.
-
Lipid Extraction: Perform lipid extraction from plasma and homogenized tumor tissue using established methods (e.g., Bligh-Dyer extraction).
-
LC-MS/MS Analysis: Quantify LPA levels using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Western Blot Analysis
Assess the effect of this compound on downstream signaling pathways in tumor lysates.
Protocol for Western Blot:
-
Protein Extraction: Lyse tumor samples in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) and a loading control (e.g., β-actin).
-
Detection: Use an appropriate secondary antibody and chemiluminescent substrate for detection.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Example Tumor Growth Inhibition Data
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (X mg/kg) | 750 ± 90 | 50 |
Table 2: Example Pharmacodynamic Data
| Treatment Group | Plasma LPA (µM) ± SEM | Tumor p-Akt/Akt Ratio ± SEM |
| Vehicle Control | 2.5 ± 0.3 | 1.0 ± 0.1 |
| This compound (X mg/kg) | 1.0 ± 0.2 | 0.4 ± 0.05 |
Interpretation: A significant reduction in tumor growth, coupled with a decrease in plasma LPA levels and inhibition of downstream signaling pathways (e.g., reduced p-Akt), would provide strong evidence for the anti-tumor efficacy of this compound.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the preclinical evaluation of the ATX inhibitor this compound in a mouse model. Successful execution of these studies, from initial formulation and MTD determination to in-depth efficacy and pharmacodynamic analyses, will be critical in establishing the therapeutic potential of this compound for the treatment of cancer. Researchers should adapt these general protocols based on the specific properties of this compound as they are determined.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Bioavailability and Pharmacokinetics of Vedolizumab in Healthy Participants Following Single Subcutaneous Administration [ctv.veeva.com]
- 5. Preclinical development and a phase 1 trial of IMC001, an EpCAM-targeted CAR-T cell therapy, in patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of MHC00188
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the compound "MHC00188" is not available in publicly accessible scientific literature or databases. The following application notes and protocols are provided as a generalized template based on common practices for novel small molecule inhibitors in preclinical in vivo research. This document is for illustrative purposes only and must be adapted with actual experimental data for this compound.
Introduction
This compound is a novel investigational compound. Preclinical in vivo studies are essential to characterize its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, evaluate its efficacy in disease models, and establish a preliminary safety profile. These notes provide a framework for designing and executing in vivo experiments involving this compound.
Mechanism of Action (Hypothetical)
To be determined based on in vitro studies. A thorough understanding of the molecular target and signaling pathway of this compound is critical for designing relevant in vivo studies and selecting appropriate pharmacodynamic biomarkers.
A hypothetical signaling pathway that could be inhibited by a novel therapeutic agent is the mTORC1 pathway, a key regulator of cell growth and proliferation.
Caption: Hypothetical mTORC1 Signaling Pathway.
Quantitative Data Summary
No public data is available for this compound. The following tables are templates to be populated with experimental results.
Table 1: Pharmacokinetic Parameters of this compound in Mice (Template)
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Intravenous (IV) | |||||||
| Oral (PO) | |||||||
| Intraperitoneal (IP) |
Table 2: In Vivo Efficacy Study of this compound in a Xenograft Model (Template)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) | Body Weight Change (%) |
| Vehicle Control | - | - | - | ||
| This compound | |||||
| Positive Control |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of this compound for administration to animals.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Protocol:
-
Determine the required concentration of the dosing solution based on the highest dose to be administered and a standard dosing volume (e.g., 10 mL/kg for mice).
-
Weigh the appropriate amount of this compound powder.
-
In a sterile tube, dissolve this compound in a minimal amount of a solubilizing agent (e.g., DMSO). Vortex until fully dissolved.
-
Add co-solvents and surfactants as required to maintain solubility and stability (e.g., PEG300, Tween 80).
-
Bring the solution to the final volume with a physiological carrier (e.g., saline or PBS).
-
Vortex the final formulation thoroughly. If precipitation occurs, gentle warming or sonication may be applied, but stability must be confirmed.
-
Visually inspect the solution for clarity and absence of particulates before administration.
-
Prepare fresh dosing solutions daily unless stability data supports longer storage.
In Vivo Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy and PK/PD study.
Caption: General Workflow for an In Vivo Study.
Administration of this compound to Mice
Objective: To accurately administer the prepared this compound formulation to mice via the intended route.
Routes of Administration:
-
Oral (PO): Administer using an oral gavage needle. Ensure the animal is properly restrained to prevent injury.
-
Intraperitoneal (IP): Inject into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.
-
Intravenous (IV): Typically administered via the tail vein. This requires proper restraint and may require warming the tail to dilate the veins.
Protocol (General):
-
Calculate the volume of the dosing solution to be administered to each mouse based on its most recent body weight.
-
Gently restrain the mouse.
-
Administer the calculated volume of the this compound formulation or vehicle control using the appropriate technique for the chosen route.
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and observe for any post-dosing distress.
Safety and Handling
To be determined based on Material Safety Data Sheet (MSDS) for this compound.
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the compound's MSDS for specific handling and disposal instructions.
Conclusion
The successful in vivo evaluation of this compound relies on careful planning and execution of experiments. The protocols and templates provided here offer a starting point for researchers. It is imperative that these are adapted and refined based on the specific physicochemical properties of this compound and the objectives of the study. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
Application Notes and Protocols for MHC00188
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides recommended solvents and handling procedures for the research compound MHC00188. Due to the novelty of this compound, specific solubility data is not yet fully characterized. Therefore, this guide presents a general methodology for solvent selection, solubility determination, and stock solution preparation based on standard laboratory practices for novel small molecules. Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent for initial studies due to its broad solvency power for organic molecules.[1][2]
Introduction
This compound is a novel compound with potential applications in biomedical research. Proper handling and solubilization are critical for obtaining accurate and reproducible experimental results. This document outlines the recommended procedures for dissolving this compound and preparing stock solutions for use in in vitro and in vivo studies.
Recommended Solvents & Solubility Data
The recommended starting solvent for this compound is Dimethyl Sulfoxide (DMSO). DMSO is a polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[1] It is miscible with water and many organic solvents, making it a versatile choice for biological experiments.[1][2]
Table 1: General Solubility of this compound
| Solvent | Recommended Use | Observations |
| Dimethyl Sulfoxide (DMSO) | Primary stock solutions | Expected to have good solubility. |
| Ethanol | Secondary stock solutions, some in vivo studies | Solubility may be lower than in DMSO. |
| Phosphate-Buffered Saline (PBS) | Final dilution for aqueous assays | Expected to have low direct solubility. |
| Water | Not recommended for primary stock | Expected to have very low solubility. |
Table 2: this compound Solubility in Recommended Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Molar Concentration (M) |
| DMSO | 25 | Data to be determined by user | Data to be determined by user |
| Ethanol | 25 | Data to be determined by user | Data to be determined by user |
Note: The user should experimentally determine the solubility of this compound.
Experimental Protocols
Protocol for Solubility Determination
This protocol provides a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Recommended solvents (DMSO, Ethanol)
-
Vortex mixer
-
Microcentrifuge tubes
-
Analytical balance
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the test solvent (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particulate matter.
-
If the compound has completely dissolved, add another small, known amount of this compound and repeat steps 3 and 4.
-
If the compound has not completely dissolved, add more solvent in small, measured increments and repeat steps 3 and 4 until the compound is fully dissolved.
-
The point at which no more compound can be dissolved represents the saturation point. Calculate the solubility based on the total amount of compound dissolved in the final volume of the solvent.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight to be provided by the user)
-
Anhydrous DMSO
-
Sterile, amber glass vials or microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g
-
Carefully weigh the calculated amount of this compound and place it in a sterile vial.
-
Add the required volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but the stability of the compound under these conditions should be considered.
-
Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Visualization of Experimental Workflow and Potential Signaling Pathway
The following diagrams illustrate a general workflow for preparing this compound for experimental use and a hypothetical signaling pathway that could be investigated.
Caption: Workflow for this compound solution preparation and use.
References
Application Notes and Protocols for C188-9 (MHC00188) in Fibrosis Research
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), leads to scarring and loss of organ function. It is a pathological hallmark of many chronic diseases affecting organs such as the heart, lungs, liver, and skin. A key signaling pathway implicated in the progression of fibrosis is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. C188-9 (also referred to as TTI-101), a potent and specific small-molecule inhibitor of STAT3, has emerged as a valuable tool for investigating the role of STAT3 in fibrosis and as a potential therapeutic agent. C188-9 functions by binding to the SH2 domain of STAT3, which prevents its phosphorylation, dimerization, and subsequent nuclear translocation, thereby inhibiting the transcription of pro-fibrotic genes.[1][2][3] This document provides detailed application notes and protocols for the use of C188-9 in various in vitro and in vivo models of fibrosis.
Mechanism of Action
C188-9 is a synthetic small-molecule that specifically targets the phosphotyrosine peptide-binding site within the STAT3 SH2 domain.[1][3][4] This targeted binding competitively inhibits the recruitment of STAT3 to upstream receptor-kinase complexes, thereby preventing its tyrosine phosphorylation (at Y705) and subsequent activation. Activated STAT3 typically forms homodimers, translocates to the nucleus, and binds to the promoters of target genes involved in cell proliferation, differentiation, and inflammation, many of which are pro-fibrotic. By inhibiting STAT3 phosphorylation, C188-9 effectively blocks these downstream events.[1][2] Notably, studies have shown that C188-9 can attenuate the pro-fibrotic effects of key cytokines such as Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[4]
Signaling Pathway
The signaling pathway modulated by C188-9 in the context of fibrosis is centered on the inhibition of STAT3 activation. Pro-fibrotic stimuli, such as TGF-β and IL-6, activate upstream kinases (e.g., JAKs, Src) that phosphorylate STAT3. C188-9 intervenes by binding to the SH2 domain of STAT3, preventing this phosphorylation step. This leads to a downstream reduction in the expression of genes that promote fibroblast activation and ECM deposition.
In Vitro Applications
C188-9 is a valuable tool for studying fibrotic mechanisms in various cell culture models. It has been shown to effectively inhibit the activation of fibroblasts, the primary cell type responsible for ECM deposition in fibrosis.
Experimental Workflow for In Vitro Studies
Quantitative Data from In Vitro Studies
| Cell Type | Pro-fibrotic Stimulus | C188-9 Concentration | Incubation Time | Key Findings |
| Cardiac Fibroblasts | TGF-β1 (10 ng/mL) | 10 µM | 12h pre-treatment, then 48h with TGF-β1 | Decreased expression of Col1a1, Col1a2, Col3a1, and α-SMA.[1] |
| Hepatoma Cell Lines (Huh7, PLC/PRF/5, HepG2) | - | IC50: 10.19 - 11.83 µM | 48h | Reduced cell viability.[5][6] |
| Acute Myeloid Leukemia (AML) cells | G-CSF | IC50: 8-18 µM | 24h | Inhibited STAT3 activation and induced apoptosis.[6][7] |
| C2C12 Myotubes | Plasma from burn-injured mice | 10 µM | 1h pre-treatment | Ameliorated myotube atrophy.[8][9] |
Protocol: Inhibition of TGF-β1-induced Cardiac Fibroblast Activation
This protocol describes how to assess the anti-fibrotic potential of C188-9 in primary cardiac fibroblasts.
Materials:
-
Primary cardiac fibroblasts
-
DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 U/mL streptomycin
-
Recombinant human TGF-β1
-
C188-9 (dissolved in DMSO)
-
6-well cell culture plates
-
Reagents for RNA isolation, qRT-PCR, and Western blotting
Procedure:
-
Seed primary cardiac fibroblasts in 6-well plates and culture until they reach 70-80% confluency.
-
Pre-treat the cells with 10 µM C188-9 or vehicle control (DMSO) for 12 hours.[1]
-
Following pre-treatment, stimulate the cells with 10 ng/mL TGF-β1 in the continued presence of C188-9 or vehicle for 48 hours.[1]
-
For Gene Expression Analysis:
-
Harvest the cells and isolate total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR (qRT-PCR) to analyze the expression levels of pro-fibrotic genes such as Col1a1, Col1a2, Col3a1, and Acta2 (α-SMA). Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
-
For Protein Expression Analysis:
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting to detect the levels of Collagen I, α-SMA, phosphorylated STAT3 (p-STAT3), and total STAT3. Use GAPDH as a loading control.
-
In Vivo Applications
C188-9 has demonstrated anti-fibrotic efficacy in various animal models of fibrosis, including cardiac, pulmonary, liver, and skin fibrosis.
Experimental Workflow for In Vivo Studies
Quantitative Data from In Vivo Studies
| Fibrosis Model | Animal Model | C188-9 Dosage | Route of Administration | Key Findings |
| Cardiac Fibrosis | Isoproterenol-induced in mice | Not specified in abstract, but effective | Not specified | Alleviated heart injury and cardiac fibrosis.[1] |
| Pulmonary Fibrosis | Bleomycin-induced in mice | Not specified in abstract, but effective | Intraperitoneal | Decreased pulmonary fibrosis and collagen deposition.[1][2] |
| Skin Fibrosis | Bleomycin-induced and Tsk-1 mice | Not specified in abstract, but effective | Not specified | Attenuated skin fibrosis and myofibroblast accumulation.[4] |
| Liver Fibrosis (NASH) | HepPten- mice | 100 mg/kg | Not specified | Reduced liver steatosis, inflammation, and fibrosis.[5][6] |
| Muscle Wasting | Thermal burn-induced in mice | 50 mg/kg | Intraperitoneal | Reversed skeletal muscle atrophy.[8][9] |
Protocol: Isoproterenol-Induced Cardiac Fibrosis in Mice
This protocol details the induction of cardiac fibrosis in mice and treatment with C188-9.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Isoproterenol (ISO) hydrochloride
-
C188-9
-
Vehicle for C188-9 (e.g., 5% wt/vol dextrose in distilled water containing 5% vol/vol DMSO)[9]
-
Saline
-
Syringes and needles for injection
-
Equipment for tissue harvesting and analysis (histology, Western blotting)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
To induce cardiac fibrosis, administer isoproterenol (dose to be optimized based on literature, e.g., 5 mg/kg) via subcutaneous injection daily for a specified period (e.g., 14 days). A control group should receive saline injections.
-
Administer C188-9 (e.g., 50 mg/kg) or vehicle via intraperitoneal injection daily, starting from the first day of ISO administration.[8][9]
-
At the end of the treatment period, euthanize the mice and harvest the hearts.
-
Fix a portion of the heart tissue in 4% paraformaldehyde for histological analysis. Embed in paraffin and section the tissue.
-
Perform Masson's trichrome or Picrosirius red staining to visualize and quantify collagen deposition and fibrosis.
-
Homogenize the remaining heart tissue to prepare protein lysates.
-
Conduct Western blotting to analyze the expression of pro-fibrotic markers such as Collagen I, α-SMA, and the levels of p-STAT3 and total STAT3.
C188-9 is a powerful and specific inhibitor of STAT3 signaling that has demonstrated significant anti-fibrotic effects in a range of in vitro and in vivo models. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to utilize C188-9 in their studies of fibrosis. By elucidating the role of STAT3 in fibrotic diseases, C188-9 can aid in the identification of novel therapeutic targets and the development of new anti-fibrotic therapies. It is important to note that while the original query mentioned "MHC00188," the available scientific literature strongly points to "C188-9" as the relevant compound for fibrosis research.
References
- 1. C188‐9 reduces TGF‐β1‐induced fibroblast activation and alleviates ISO‐induced cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT-3 contributes to pulmonary fibrosis through epithelial injury and fibroblast-myofibroblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Role of STAT3 in skin fibrosis and transforming growth factor beta signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-functional effects of a small-molecule STAT3 inhibitor on NASH and HCC in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
- 9. C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cancer Cell Migration Using a NaV1.7 Inhibitor
Disclaimer: Initial searches for the compound "MHC00188" did not yield specific information in the public domain. The following application notes and protocols are based on the publicly available data for SV188 , a representative small molecule inhibitor of the voltage-gated sodium channel NaV1.7 , which has been demonstrated to effectively study and inhibit cancer cell migration. These guidelines can be adapted for compounds with a similar mechanism of action.
Introduction
Cancer metastasis is a complex process and the primary cause of cancer-related mortality. A crucial step in metastasis is the migration of cancer cells from the primary tumor to distant sites.[1] Voltage-gated sodium channels (VGSCs) are increasingly recognized for their role in promoting cancer cell migration and invasion.[2][3] The subtype NaV1.7, in particular, is overexpressed in various cancers, including medullary thyroid, prostate, lung, and endometrial cancers, and its expression level often correlates with the metastatic potential of these tumors.[4][5][6][7]
SV188 is a novel inhibitor of NaV1.7 that has shown potent anti-cancer activities.[6] By blocking the influx of sodium ions through NaV1.7, SV188 disrupts the downstream signaling pathways that promote cytoskeletal reorganization, extracellular matrix degradation, and ultimately, cell motility.[5][8] This makes SV188 a valuable tool for researchers and drug development professionals studying the mechanisms of cancer cell migration and for screening potential anti-metastatic therapies.
Mechanism of Action
The activity of NaV1.7 in cancer cells is linked to a more invasive phenotype.[2] Inhibition of NaV1.7 by compounds like SV188 is proposed to disrupt several downstream pathways that are critical for cell migration:
-
Regulation of Intracellular pH: NaV1.7 activity can lead to the activation of the Na+/H+ exchanger (NHE1), resulting in acidification of the extracellular microenvironment which promotes the activity of proteases that degrade the extracellular matrix (ECM).[2][6][7]
-
Calcium Signaling: Sodium influx via NaV1.7 can alter the activity of the Na+/Ca2+ exchanger (NCX), leading to an increase in intracellular calcium. Elevated calcium levels are a key signal for actin polymerization and the formation of invasive structures like invadopodia.[6][7]
-
Downstream Signaling Cascades: NaV1.7 activity has been connected to signaling pathways such as EGF/EGFR-ERK1/2 and those involving Rho GTPases like Rac, which are central regulators of cytoskeletal dynamics and cell adhesion.[5][8]
Below is a diagram illustrating the proposed signaling pathway affected by NaV1.7 inhibition.
Data Presentation
The inhibitory effects of SV188 on medullary thyroid cancer (MTC) cell lines, MZ-CRC-1 and TT, are summarized below.
Table 1: Cytotoxicity of SV188 on MTC Cell Lines
| Cell Line | IC50 (µM) after 48h |
| MZ-CRC-1 | 8.47 ± 0.75 |
| TT | 9.32 ± 0.44 |
| Data from an MTT assay.[9] |
Table 2: Effect of SV188 on MTC Cell Migration
| Cell Line | Treatment | Normalized Fold-Change in Migration (Mean ± SEM) | P-value |
| MZ-CRC-1 | Control | 1.00 ± 0.09 | - |
| 3 µM SV188 | 0.73 ± 0.02 | < 0.05 | |
| 6 µM SV188 | 0.58 ± 0.06 | < 0.001 | |
| TT | Control | 1.00 ± 0.12 | - |
| 3 µM SV188 | 0.43 ± 0.08 | < 0.01 | |
| 6 µM SV188 | 0.47 ± 0.11 | < 0.01 | |
| Data from a transwell migration assay.[9] |
Table 3: Effect of SV188 on MTC Cell Invasion
| Cell Line | Treatment | Normalized Fold-Change in Invasion (Mean ± SEM) | P-value |
| MZ-CRC-1 | Control | 1.00 ± 0.08 | - |
| 3 µM SV188 | 0.65 ± 0.09 | < 0.05 | |
| 6 µM SV188 | 0.48 ± 0.07 | < 0.001 | |
| TT | Control | 1.00 ± 0.12 | - |
| 3 µM SV188 | 0.97 ± 0.11 | > 0.05 (ns) | |
| 6 µM SV188 | 0.98 ± 0.13 | > 0.05 (ns) | |
| Data from a transwell invasion assay with a Matrigel-coated membrane.[9] |
Experimental Protocols
The following are detailed protocols for assays commonly used to assess cancer cell migration and invasion.
Protocol 1: Wound Healing (Scratch) Assay
This assay is used to measure collective cell migration in two dimensions.[10][11][12]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free or low-serum medium
-
SV188 (or other inhibitor) and vehicle control (e.g., DMSO)
-
Sterile p200 or p1000 pipette tips[10]
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera and live-cell imaging capabilities (optional)
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.[10]
-
Creating the Wound: Once the monolayer is confluent, use a sterile p200 pipette tip to make a straight scratch down the center of the well.[10][11] Create a second scratch perpendicular to the first to create a cross, which helps in locating the same field of view for imaging.[11]
-
Washing: Gently wash the wells twice with PBS to remove detached cells.[11]
-
Treatment: Replace the PBS with fresh, low-serum medium containing the desired concentration of SV188 or the vehicle control. Using low-serum media minimizes cell proliferation, ensuring that wound closure is primarily due to migration.
-
Imaging (Time 0): Immediately place the plate on a microscope and capture the first image of the scratch in each well. Use reference marks on the plate to ensure the same area is imaged each time.[10]
-
Incubation and Time-Lapse Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same wound areas at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.[10]
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the T=0 image for each condition.
Protocol 2: Transwell Migration Assay (Boyden Chamber)
This assay measures the chemotactic response of cells migrating through a porous membrane.[14][15]
Materials:
-
Transwell inserts (typically 8 µm pore size for cancer cells) and corresponding multi-well plates (e.g., 24-well)
-
Cancer cell line of interest
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
SV188 (or other inhibitor) and vehicle control
-
Cotton-tipped swabs
-
Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)
-
Staining solution (e.g., 0.1% Crystal Violet in ethanol or DAPI)
Procedure:
-
Cell Preparation: Culture cells to ~80% confluence. The day before the assay, replace the growth medium with serum-free medium to starve the cells. On the day of the assay, trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Assay Setup: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of the 24-well plate.[14]
-
Cell Seeding: In a separate tube, mix the cell suspension with the desired concentrations of SV188 or vehicle control. Add 100-200 µL of this cell mixture to the upper chamber of each Transwell insert.[14]
-
Incubation: Place the plate in a 37°C, 5% CO2 incubator for a period appropriate for the cell line's migration rate (typically 4-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton-tipped swab to gently wipe away the non-migrated cells from the top surface of the membrane.[14]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 15-20 minutes. After a wash with PBS, stain the cells by immersing the insert in a staining solution (e.g., Crystal Violet) for 10-15 minutes.
-
Imaging and Quantification: After gently washing away excess stain, allow the membrane to dry. Image the underside of the membrane using a microscope. Count the number of migrated cells in several representative fields of view for each membrane. The results are often expressed as the average number of migrated cells per field or as a percentage relative to the vehicle control.
For Invasion Assays: The protocol is similar, but the Transwell insert membrane is first coated with a layer of extracellular matrix material, such as Matrigel. This requires the cells to actively degrade the matrix in order to migrate through the pores.[15]
Protocol 3: Western Blot for Migration-Related Proteins
This protocol can be used to assess how SV188 affects the expression or activation of proteins in the NaV1.7 signaling pathway (e.g., phosphorylated ERK, MMPs).[16][17]
Materials:
-
Cell lysates from cells treated with SV188 or vehicle
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus[16][18]
-
PVDF or nitrocellulose membranes[16]
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-MMP-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with SV188 or vehicle for a specified time. Lyse the cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).
References
- 1. mdpi.com [mdpi.com]
- 2. Voltage gated sodium channels in cancer and their potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium channel-inhibiting drugs and cancer survival: protocol for a cohort study using the CPRD primary care database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The voltage-gated sodium channel Nav1.7 associated with endometrial cancer [jcancer.org]
- 8. Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. Scratch Wound Healing Assay [bio-protocol.org]
- 12. Wound healing assay | Abcam [abcam.com]
- 13. Scratch Wound Healing Assay [en.bio-protocol.org]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Anti-Inflammatory Compound [Compound Name]
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic or dysregulated inflammation is a key component of many diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The study of inflammatory pathways and the identification of novel anti-inflammatory agents are therefore of significant interest in biomedical research and drug development.
These application notes provide a detailed protocol for utilizing [Compound Name], a potent modulator of inflammatory responses, in a series of in vitro assays. The described methods will enable researchers to characterize the anti-inflammatory properties of this compound and investigate its mechanism of action. The primary focus of these assays is the quantification of key inflammatory mediators in a well-established murine macrophage cell line, RAW 264.7, upon stimulation with lipopolysaccharide (LPS).
Principle of the Method
The experimental workflow involves the culture of RAW 264.7 macrophages, stimulation with LPS to induce an inflammatory response, and treatment with [Compound Name] to assess its inhibitory effects. The production of key inflammatory markers, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Nitric Oxide (NO), is quantified. The provided protocols detail the cell culture, treatment, and subsequent analytical assays.
Materials and Reagents
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
[Compound Name]
-
Griess Reagent System for NO measurement
-
Mouse TNF-α ELISA Kit
-
Mouse IL-6 ELISA Kit
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
96-well cell culture plates
-
Microplate reader
Experimental Protocols
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days, or when they reach 80-90% confluency. Do not allow cells to become over-confluent.
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay should be performed.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of [Compound Name] (e.g., 0.1, 1, 10, 100 µM) for 24 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Measurement of Nitric Oxide (NO) Production
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of [Compound Name] for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm. The concentration of nitrite is proportional to the amount of NO produced.
Quantification of TNF-α and IL-6 by ELISA
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of [Compound Name] for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.[1]
Data Presentation
The quantitative data from the described assays can be summarized in the following tables for clear comparison.
Table 1: Effect of [Compound Name] on Cell Viability
| [Compound Name] Conc. (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 99.5 ± 2.1 |
| 1 | 98.7 ± 1.8 |
| 10 | 97.2 ± 2.5 |
| 100 | 95.4 ± 3.0 |
Table 2: Inhibition of Nitric Oxide Production by [Compound Name]
| Treatment | Nitrite Conc. (µM) | % Inhibition |
| Vehicle Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.2 | 0 |
| LPS + [Compound Name] (1 µM) | 30.5 ± 2.5 | 33.4 |
| LPS + [Compound Name] (10 µM) | 15.2 ± 1.9 | 66.8 |
| LPS + [Compound Name] (100 µM) | 5.8 ± 0.9 | 87.3 |
Table 3: Inhibition of TNF-α and IL-6 Production by [Compound Name]
| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Vehicle Control | 50.2 ± 8.5 | - | 35.1 ± 6.2 | - |
| LPS (1 µg/mL) | 2540.6 ± 150.2 | 0 | 1850.4 ± 120.7 | 0 |
| LPS + [Compound Name] (10 µM) | 1275.3 ± 98.7 | 49.8 | 980.1 ± 85.4 | 47.0 |
| LPS + [Compound Name] (100 µM) | 350.1 ± 45.2 | 86.2 | 250.6 ± 30.1 | 86.5 |
Visualizations
The following diagrams illustrate the proposed signaling pathway affected by [Compound Name] and the general experimental workflow.
Caption: Proposed mechanism of action of [Compound Name] via inhibition of the NF-κB signaling pathway.
Caption: General experimental workflow for assessing the anti-inflammatory activity of [Compound Name].
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. |
| No inflammatory response to LPS | LPS inactive, cell line unresponsive | Use a new lot of LPS. Check the passage number of the RAW 264.7 cells; high passage numbers can lead to reduced responsiveness. |
| High background in ELISA | Insufficient washing, non-specific binding | Increase the number of wash steps. Ensure proper blocking of the plate as per the kit protocol. |
Conclusion
The protocols described in these application notes provide a robust framework for evaluating the anti-inflammatory potential of [Compound Name]. The use of RAW 264.7 macrophages stimulated with LPS offers a reliable and reproducible in vitro model of inflammation. By quantifying key inflammatory mediators, researchers can effectively characterize the dose-dependent inhibitory effects of their compound of interest and gain insights into its mechanism of action. Further studies may involve the investigation of other signaling pathways, such as the MAPK pathway, and validation in in vivo models of inflammation.
References
Application Notes and Protocols for Autotaxin Activity Assay with MHC00188
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Autotaxin (ATX) activity assay utilizing the allosteric inhibitor MHC00188. The information is intended to guide researchers in designing and executing experiments to study the inhibition of Autotaxin, a key enzyme in lipid signaling pathways implicated in various physiological and pathological processes.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a crucial role in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is involved in numerous cellular processes, including cell proliferation, migration, and survival. Dysregulation of this pathway has been linked to several diseases, such as cancer, fibrosis, and inflammation. Consequently, ATX has emerged as a significant therapeutic target.
This compound is an identified allosteric inhibitor of Autotaxin. Allosteric inhibitors offer a distinct mechanism of action by binding to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's activity. Understanding the inhibitory profile of molecules like this compound is crucial for the development of novel therapeutics targeting the ATX-LPA pathway.
Data Presentation
The inhibitory activity of this compound against Autotaxin has been quantified, providing key data for its characterization as an ATX inhibitor.
| Compound | Target | Parameter | Value | Reference |
| This compound | Autotaxin (ATX) | IC50 | 2.53 µM | [1] |
Note: The provided IC50 value is based on currently available public information. The detailed experimental conditions under which this value was determined, such as enzyme and substrate concentrations, are detailed in the primary literature. For precise experimental replication, consulting the original research article is highly recommended.
Signaling Pathway
Autotaxin is a central enzyme in the lysophosphatidic acid (LPA) signaling pathway. It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. LPA then binds to and activates a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), on the cell surface. This binding initiates a cascade of downstream signaling events that regulate a wide array of cellular functions.
Caption: Autotaxin-LPA Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following is a generalized protocol for an in vitro Autotaxin activity assay using a fluorogenic substrate, which can be adapted for testing inhibitors like this compound. For the specific protocol used to determine the IC50 of this compound, it is essential to refer to the primary research publication by Stylianaki EA, et al. (2024).
Principle
This assay measures the enzymatic activity of Autotaxin by monitoring the increase in fluorescence resulting from the cleavage of a synthetic substrate, such as FS-3. FS-3 is a lysophosphatidylcholine (LPC) analog labeled with a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Autotaxin, the fluorophore is released from the quencher, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.
Materials
-
Recombinant human Autotaxin (ATX)
-
This compound
-
Fluorogenic Autotaxin substrate (e.g., FS-3)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the inhibition curve.
-
Prepare a working solution of recombinant Autotaxin in Assay Buffer.
-
Prepare a working solution of the fluorogenic substrate (e.g., FS-3) in Assay Buffer. Keep protected from light.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
This compound dilutions (or vehicle control for uninhibited reaction)
-
Recombinant Autotaxin solution
-
-
Include control wells:
-
No Enzyme Control: Assay Buffer and substrate, without Autotaxin.
-
Vehicle Control: Assay Buffer, vehicle (e.g., DMSO), Autotaxin, and substrate.
-
Positive Control Inhibitor (optional): A known ATX inhibitor.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. (Excitation/Emission wavelengths will depend on the specific fluorogenic substrate used, e.g., ~485 nm excitation and ~528 nm emission for FS-3).
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the "No Enzyme Control" from all other rates to correct for background fluorescence.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of Vehicle Control))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the inhibitory effect of a compound on Autotaxin activity.
Caption: Workflow for Autotaxin Inhibition Assay.
Conclusion
The Autotaxin activity assay provides a robust method for characterizing the inhibitory potential of compounds like this compound. By understanding the kinetics and mechanism of inhibition, researchers can advance the development of novel therapeutics targeting the ATX-LPA signaling axis for a variety of diseases. It is imperative to consult the primary literature for specific experimental details to ensure the accuracy and reproducibility of the results.
References
Application of MHC00188 in Drug Discovery: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHC00188 is a novel allosteric inhibitor of Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator LPA. The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation. Dysregulation of this pathway has been linked to the progression of various diseases such as cancer, fibrosis, and inflammatory disorders. As an allosteric inhibitor, this compound offers a distinct mechanism of action, binding to a site other than the active site of ATX, which can lead to improved selectivity and a differentiated pharmacological profile compared to traditional active site inhibitors. These characteristics make this compound a valuable tool for researchers in drug discovery and a potential starting point for the development of novel therapeutics targeting the ATX-LPA pathway.
Quantitative Data Summary
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against Autotaxin.
| Compound | Target | IC50 (µM) | Inhibition Type |
| This compound | Autotaxin (ATX) | 2.53[1] | Allosteric[1] |
Signaling Pathway
The ATX-LPA signaling pathway plays a crucial role in various cellular functions. The following diagram illustrates the central role of Autotaxin in the production of LPA and the subsequent activation of downstream signaling cascades. This compound, as an allosteric inhibitor, prevents the conversion of LPC to LPA, thereby attenuating these downstream effects.
Experimental Protocols
The following protocols provide a general framework for the in vitro characterization of this compound as an Autotaxin inhibitor. The specific details are based on commonly used methods for assessing ATX activity.
Protocol 1: In Vitro Autotaxin Inhibition Assay (Fluorometric)
This protocol is designed to determine the IC50 value of this compound by measuring the inhibition of ATX activity using a fluorogenic substrate.
Materials:
-
Recombinant human Autotaxin (ATX)
-
This compound
-
Fluorogenic ATX substrate (e.g., FS-3)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to create a range of concentrations for testing (e.g., 0.01 µM to 100 µM).
-
Enzyme and Substrate Preparation: Dilute the recombinant human ATX and the fluorogenic substrate to their final working concentrations in pre-warmed assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add a fixed volume of the diluted this compound solution or vehicle control (DMSO in assay buffer). b. Add the diluted ATX enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths in a microplate reader at 37°C. Record measurements at regular intervals for a specified duration (e.g., 30-60 minutes).
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound. b. Normalize the reaction rates to the vehicle control (100% activity). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening and characterizing Autotaxin inhibitors like this compound.
Logical Relationship Diagram: Allosteric vs. Orthosteric Inhibition
The following diagram illustrates the key differences between the mechanism of action of an allosteric inhibitor like this compound and a traditional orthosteric (competitive) inhibitor.
Conclusion
This compound represents a promising chemical scaffold for the development of novel therapeutics targeting the Autotaxin-LPA signaling pathway. Its allosteric mode of inhibition may offer advantages in terms of selectivity and in vivo efficacy. The provided protocols and diagrams serve as a foundational guide for researchers initiating studies with this compound and other potential ATX inhibitors. Further characterization, including in vivo pharmacokinetic and efficacy studies, will be crucial in elucidating the full therapeutic potential of this compound.
References
Troubleshooting & Optimization
MHC00188 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with MHC00188. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: For compounds with low aqueous solubility like this compound, the recommended initial solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO first. For subsequent dilutions into aqueous buffers or cell culture media, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Q2: My this compound precipitates when I dilute my DMSO stock solution in my aqueous experimental buffer. How can I prevent this?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions. For cell culture, a three-step protocol can be effective: first, dilute the DMSO stock 10-fold in pre-warmed fetal bovine serum (FBS), then perform the final dilution in your cell culture medium.[1][2]
-
Increase the serum concentration: If your experimental design allows, increasing the percentage of FBS (e.g., to 10%) in the final medium can help maintain the solubility of hydrophobic compounds.[3]
-
Gentle warming and agitation: Briefly warming the solution to 37°C and vortexing or sonicating can help redissolve small precipitates.[4] However, ensure the compound is heat-stable.
-
Use of Pluronic F-68: For some applications, a non-ionic surfactant like Pluronic F-68 can be added to the final medium at a low concentration (e.g., 0.02%) to improve solubility.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance of cell lines to DMSO varies. However, it is a general best practice to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to minimize toxicity. Some studies suggest that certain cell lines can tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line's viability and function.[5]
Q4: Can I use other organic solvents like ethanol or methanol?
A4: While DMSO is generally the preferred solvent for compounds with very low water solubility, ethanol and methanol can also be used.[3] However, they can also exhibit cellular toxicity. If you choose to use ethanol or methanol, it is important to keep the final concentration in your media as low as possible and to run appropriate vehicle controls.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. | Increase the volume of the solvent (e.g., DMSO) to ensure you are below the saturation point. Use vortexing or sonication to aid dissolution. Gentle warming to 37°C may also be effective.[4] |
| A precipitate forms immediately upon adding the DMSO stock to aqueous media. | "Hydrophobic effect" causing the compound to crash out of solution.[1][2] | Follow the "Protocol for Preparing this compound in Cell Culture Media" outlined below, which involves a stepwise dilution using serum.[1][2] |
| The solution is cloudy or contains visible particles after dilution. | Incomplete dissolution or precipitation over time. | Ensure the stock solution is fully dissolved before dilution. After dilution, inspect the solution carefully. If cloudiness persists, consider sterile filtering the final solution with a 0.22 µm filter, but be aware that this may remove some of the precipitated compound, altering the final concentration. |
| Inconsistent experimental results. | Variability in compound concentration due to precipitation. | Prepare fresh dilutions for each experiment from a well-dissolved stock solution. Visually inspect for any precipitation before use. |
| Cell death or altered morphology in vehicle control wells. | Solvent toxicity. | Reduce the final concentration of the organic solvent (e.g., DMSO) in the culture medium. Ensure the final concentration is below the toxic threshold for your specific cell line, typically <0.5%.[5] |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution of this compound in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding DMSO: Calculate the required volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). Add the DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C for a short period can also be applied if necessary.[4]
-
Sterilization and Storage: Once fully dissolved, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol for Preparing this compound Working Solutions in Cell Culture Media
This protocol is designed to minimize precipitation when diluting the DMSO stock solution into an aqueous medium.
-
Pre-warm reagents: Pre-warm your complete cell culture medium and fetal bovine serum (FBS) to 37°C.
-
Initial Dilution in Serum: In a sterile tube, perform a 1:10 intermediate dilution of your this compound DMSO stock solution into the pre-warmed FBS. For example, add 10 µL of a 10 mM stock to 90 µL of FBS. Vortex gently to mix.[1][2]
-
Final Dilution in Media: Further dilute the intermediate FBS/MHC00188 mixture into the pre-warmed complete cell culture medium to achieve your final desired working concentration. For example, if your final desired concentration is 10 µM, you would add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.
-
Mixing and Use: Mix the final solution by gentle inversion and use it immediately for your experiments.
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. emulatebio.com [emulatebio.com]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Semantic Scholar [semanticscholar.org]
Off-target effects of MHC00188 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MHC00188, an allosteric inhibitor of Autotaxin (ATX).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an allosteric inhibitor of Autotaxin (ATX) with an IC50 of 2.53 μM.[1] ATX is a secreted enzyme that functions as a lysophospholipase D, hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[2][3] LPA is a signaling lipid that binds to a family of G protein-coupled receptors (LPAR1-6) to mediate a variety of cellular processes, including cell proliferation, migration, and survival.[3][4] By inhibiting ATX, this compound reduces the production of LPA, thereby attenuating its downstream signaling.
Q2: What are the expected on-target effects of this compound in a cellular context?
The primary on-target effect of this compound is the reduction of extracellular LPA levels. This should lead to a decrease in the activation of LPA receptors and their downstream signaling pathways. Expected phenotypic outcomes in responsive cell types include, but are not limited to:
-
Inhibition of cell migration and invasion.
-
Reduction in cell proliferation and survival.
-
Modulation of inflammatory responses.[3]
It is crucial to confirm that the observed cellular phenotype is due to the inhibition of the ATX-LPA axis by performing appropriate rescue experiments (e.g., addition of exogenous LPA).
Troubleshooting Guide
Issue 1: Unexpected or inconsistent cellular responses after treatment with this compound.
Question: We are observing variable or unexpected phenotypic changes in our cell-based assays that do not seem to align with the known function of the Autotaxin-LPA signaling pathway. What could be the potential off-target effects of this compound?
Answer: While a comprehensive off-target profile for this compound is not publicly available, off-target activities are a common concern for small molecule inhibitors.[5] Based on the known pharmacology of related enzyme families and inhibitor characteristics, here are some potential off-target effects to consider:
-
Phosphodiesterases (PDEs): The supplier of this compound lists several PDE inhibitors as related small molecules.[1] This suggests a potential for this compound to interact with PDEs, which are a large family of enzymes that regulate intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP). Modulation of these second messengers can have widespread effects on cellular function, potentially confounding the results of your experiment.
-
Other Lysophospholipases: The possibility of this compound inhibiting other enzymes involved in lipid signaling cannot be excluded without a comprehensive selectivity screen.
-
Kinases: Although this compound is not designed as a kinase inhibitor, off-target kinase activity is a frequent observation for small molecules.[6][7] Inhibition of kinases can lead to a broad range of cellular effects.
To investigate these possibilities, we recommend the following experimental approaches:
-
Phosphodiesterase Activity Assay: Test the effect of this compound on the activity of a panel of recombinant PDEs.
-
Kinase Profiling: Screen this compound against a panel of kinases to identify any potential off-target kinase interactions.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess the direct binding of this compound to potential off-target proteins in a cellular context.[8][9]
Issue 2: Difficulty in reproducing the reported IC50 value for this compound.
Question: Our in-house biochemical assay for ATX inhibition by this compound is yielding a different IC50 value than what is reported in the literature (2.53 μM). What could be the reason for this discrepancy?
Answer: Several factors can contribute to variability in IC50 measurements for enzyme inhibitors. Consider the following:
-
Assay Format: The reported IC50 was likely determined using a specific biochemical assay format. Differences in substrate concentration, enzyme concentration, buffer composition, and detection method can all influence the apparent IC50. For ATX, common assays involve the use of a synthetic substrate like bis-(p-nitrophenyl) phosphate (bis-pNPP) or a fluorescent substrate.[10]
-
Substrate Competition: As an allosteric inhibitor, the IC50 of this compound may be sensitive to the concentration of the natural substrate, LPC. Ensure that your assay conditions, particularly the LPC concentration, are well-defined and consistent.
-
Enzyme Purity and Activity: The source and purity of the recombinant ATX enzyme can affect its activity and inhibitor sensitivity.
-
Compound Stability and Solubility: Ensure that this compound is fully solubilized in your assay buffer and is stable under the assay conditions.
We recommend carefully documenting your assay conditions and, if possible, using a known reference compound to validate your assay setup.
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Target | IC50 (μM) | Assay Type | Reference |
| Autotaxin (ATX) | 2.53 | Biochemical | [1] |
Table 2: Hypothetical Off-Target Profile for this compound (for troubleshooting purposes)
| Potential Off-Target Family | Example Target | Rationale for Consideration | Recommended Confirmatory Assay |
| Phosphodiesterases (PDEs) | PDE4 | Structural similarity to known PDE inhibitors is sometimes observed in small molecule libraries. | PDE activity assay |
| Protein Kinases | Src family kinases | Common off-targets for many small molecule inhibitors. | Kinase profiling panel |
Experimental Protocols
1. Autotaxin (ATX) Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available ATX inhibitor screening kits and is suitable for determining the IC50 of inhibitors like this compound.[10]
Materials:
-
Human recombinant ATX
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% Triton X-100)
-
bis-(p-nitrophenyl) phosphate (bis-pNPP) substrate
-
This compound and control inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 70 µL of ATX enzyme solution (at a pre-determined optimal concentration) to each well except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the bis-pNPP substrate solution.
-
Immediately measure the absorbance at 405 nm at time zero.
-
Incubate the plate at 37°C and take kinetic readings every 5 minutes for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50.
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for assessing the binding of this compound to its target (ATX) or potential off-targets in intact cells.[8][11]
Materials:
-
Cells expressing the target protein(s) of interest
-
This compound
-
Cell lysis buffer with protease inhibitors
-
Equipment for heating and cooling samples (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the target protein(s) and a loading control
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for 3 minutes, followed by cooling for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the protein of interest.
-
A shift in the thermal denaturation curve in the presence of this compound indicates direct binding.
Visualizations
Caption: The Autotaxin (ATX) signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer [mdpi.com]
- 4. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Technical Support Center: Optimizing MHC00188 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MHC00188 for in vitro IC50 determination. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an allosteric inhibitor of Autotaxin (ATX). Autotaxin is a secreted enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA). LPA then binds to G protein-coupled receptors (GPCRs) on the cell surface, activating downstream signaling pathways involved in cell proliferation, migration, and survival. As an allosteric inhibitor, this compound binds to a site on the ATX enzyme distinct from the active site, inducing a conformational change that reduces its enzymatic activity.
Q2: What is the expected IC50 value for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 2.53 μM. However, it is important to note that IC50 values can vary between different cell lines and experimental conditions. Factors such as cell density, serum concentration in the media, and the specific assay method used can all influence the observed IC50.
Q3: Which cell-based assay is recommended for determining the IC50 of this compound?
A colorimetric cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is a robust and widely used method for determining the IC50 of cytotoxic or anti-proliferative compounds like this compound. This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Q4: How should I prepare and store this compound?
For optimal results, this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Before use, an aliquot should be thawed and diluted to the desired working concentrations in cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a level that is toxic to the cells (typically below 0.5%).
Autotaxin (ATX) Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound. Autotaxin (ATX) converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (LPARs), activating downstream signaling cascades that promote cell growth and proliferation.
Experimental Protocol: IC50 Determination using MTT Assay
This protocol provides a step-by-step guide for determining the IC50 value of this compound in a chosen adherent cell line.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-112373 |
| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 |
| MTT (Thiazolyl Blue Tetrazolium Bromide) | Sigma-Aldrich | M5655 |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| 96-well flat-bottom cell culture plates | Corning | 3596 |
Experimental Workflow
The following diagram outlines the major steps involved in the IC50 determination experiment.
MHC00188 stability in cell culture media
This technical support guide provides information and troubleshooting advice for researchers using the autotaxin inhibitor, MHC00188, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).
Q2: How should I store the solid compound and stock solutions of this compound?
Solid this compound should be stored at -20°C. DMSO stock solutions should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
Q3: What is the expected stability of this compound in cell culture media?
The stability of this compound in cell culture media has not been extensively reported in publicly available literature. Stability can be influenced by several factors including the specific media composition, pH, temperature, and exposure to light. It is recommended to prepare fresh working solutions in media for each experiment. For long-term experiments, the stability of the compound under your specific experimental conditions should be validated.
Q4: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What could be the issue?
Several factors could contribute to a lack of efficacy. Please refer to our troubleshooting guide below for a systematic approach to identifying the potential cause.
Q5: I am observing unexpected cytotoxicity at concentrations where this compound should be active. What should I do?
Unexpected cytotoxicity could be due to the degradation of this compound into a more toxic compound, issues with the solvent concentration, or off-target effects in your specific cell line. It is advisable to run a solvent control and perform a dose-response curve to determine the optimal non-toxic concentration for your experiments.
Troubleshooting Guide
Issue: Reduced or No Inhibitory Activity of this compound
This guide will help you troubleshoot common causes for a lack of expected biological activity of this compound in your cell culture experiments.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced this compound activity.
Hypothetical Stability Data of this compound
The following table presents hypothetical stability data for this compound in common cell culture media. Note: This data is for illustrative purposes only and should be confirmed by the end-user.
| Media Type | Temperature | Incubation Time | Remaining this compound (%) |
| DMEM + 10% FBS | 37°C | 24 hours | 85% |
| DMEM + 10% FBS | 37°C | 48 hours | 65% |
| DMEM + 10% FBS | 37°C | 72 hours | 40% |
| RPMI-1640 + 10% FBS | 37°C | 24 hours | 88% |
| RPMI-1640 + 10% FBS | 37°C | 48 hours | 70% |
| RPMI-1640 + 10% FBS | 37°C | 72 hours | 50% |
| DMEM + 10% FBS | 4°C | 72 hours | 98% |
| RPMI-1640 + 10% FBS | 4°C | 72 hours | 99% |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture media and conditions.
Objective: To quantify the concentration of this compound in cell culture media over time at a standard incubation temperature (37°C).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a UV or Mass Spectrometry (MS) detector.
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid (or other appropriate modifier for HPLC)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Spike the cell culture medium with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Time Point Zero (T=0): Immediately after preparing the working solution, take an aliquot (e.g., 100 µL), and store it at -80°C. This will serve as your T=0 reference.
-
Incubation: Incubate the remaining working solution in a sterile container at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots (e.g., 100 µL) and immediately store them at -80°C to halt any further degradation.
-
Sample Preparation for Analysis:
-
Thaw all samples, including the T=0 sample.
-
Precipitate proteins by adding 3 volumes of cold acetonitrile (e.g., 300 µL ACN for 100 µL sample).
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC-UV or LC-MS to determine the concentration of this compound.
-
Develop an appropriate gradient elution method to separate this compound from media components and potential degradation products.
-
Quantify the peak area corresponding to this compound at each time point.
-
-
Data Analysis:
-
Normalize the peak area of this compound at each time point to the peak area at T=0.
-
Plot the percentage of remaining this compound versus time to determine its stability profile.
-
Workflow for Stability Assessment
Caption: Experimental workflow for assessing this compound stability.
How to prevent MHC00188 precipitation in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing precipitation of the small molecule inhibitor, MHC00188, during experiments.
Disclaimer: No public data exists for a compound designated "this compound." The following information is a generalized guide based on best practices for handling small molecule compounds that are prone to precipitation in experimental settings. The quantitative data and specific protocols provided are illustrative examples for a hypothetical compound.
Troubleshooting Guide
Q1: I observed a cloudy or hazy appearance in my cell culture media after adding this compound. What is happening?
A1: The cloudy appearance is likely due to the precipitation of this compound. This can occur for several reasons, including the compound's low aqueous solubility, the solvent used, the final concentration, and temperature fluctuations. It is crucial to distinguish this from microbial contamination, which may also cause turbidity but is often accompanied by a rapid pH change.
Q2: What are the common causes of this compound precipitation?
A2: The primary causes of small molecule precipitation in experimental settings include:
-
Poor Aqueous Solubility: Many small molecule inhibitors are inherently hydrophobic and have limited solubility in aqueous solutions like cell culture media or buffers.
-
Solvent Shock: When a compound is dissolved in a high concentration in an organic solvent like DMSO and then rapidly diluted into an aqueous buffer, the abrupt change in polarity can cause the compound to "crash out" of the solution.
-
Exceeding Solubility Limits: Every compound has a maximum solubility in a given solvent or buffer system. Exceeding this concentration will lead to precipitation.
-
Temperature Effects: Changes in temperature can significantly impact solubility. For example, moving a solution from room temperature to a 37°C incubator can either increase or decrease the solubility of a compound. Repeated freeze-thaw cycles of stock solutions can also promote precipitation.
-
pH of the Medium: The pH of the experimental buffer can influence the ionization state of a compound, which in turn affects its solubility.
-
Interactions with Media Components: Components in complex media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Based on general practices for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is capable of dissolving a wide range of organic molecules.
Q2: How should I store my this compound stock solution?
A2: It is recommended to aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials. Before use, allow the aliquot to warm to room temperature before opening to prevent condensation of water into the DMSO stock, which can promote precipitation.
Q3: What is the maximum recommended final concentration of DMSO in my experiment?
A3: To avoid solvent-induced toxicity to cells, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%.
Q4: Can I use sonication or warming to redissolve precipitated this compound?
A4: Gentle warming (e.g., in a 37°C water bath) and brief sonication can be used to help dissolve the compound when preparing the initial stock solution. However, if precipitation occurs after dilution into your aqueous experimental buffer, it is indicative of the compound's low solubility in that buffer, and simply warming the entire solution may not be a stable solution. It is better to optimize the dilution protocol.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
| Water | < 0.01 mg/mL |
Table 2: Effect of Temperature on the Stability of a 1 mM this compound Working Solution in PBS (pH 7.4)
| Temperature | Observation after 1 hour |
| 4°C | Significant Precipitation |
| 25°C (Room Temp) | Minor Precipitation |
| 37°C | Moderate Precipitation |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (assume Molecular Weight: 450 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 450 g/mol * 1000 mg/g = 4.5 mg
-
Weigh the compound: Carefully weigh out 4.5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube for 1-2 minutes until the compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate briefly to aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Warm the medium: Ensure your cell culture medium is pre-warmed to 37°C.
-
Prepare an intermediate dilution (optional but recommended): To avoid "solvent shock," it is best to perform a serial dilution.
-
First, dilute the 10 mM stock solution 1:100 in pre-warmed medium to create a 100 µM intermediate solution. To do this, add 2 µL of the 10 mM stock to 198 µL of medium. Vortex gently.
-
-
Prepare the final working solution: Dilute the 100 µM intermediate solution 1:10 in pre-warmed medium to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium.
-
Mix and use immediately: Gently mix the final working solution and add it to your cells promptly. Do not store the diluted aqueous solution for extended periods.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: A recommended workflow for preparing this compound solutions.
Troubleshooting inconsistent results with MHC00188
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MHC00188, an allosteric inhibitor of Autotaxin (ATX).
Product Information
This compound is a chemical compound that functions as an allosteric inhibitor of the enzyme Autotaxin (ATX), with a reported half-maximal inhibitory concentration (IC50) of 2.53 μM.[1] It is intended for research use only.
| Property | Value |
| Target | Autotaxin (ATX) |
| Mechanism of Action | Allosteric Inhibitor[1] |
| IC50 | 2.53 μM[1] |
| CAS Number | 1380881-85-5 |
| Molecular Formula | C22H26N6OS |
| Molecular Weight | 422.55 g/mol |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I store this compound stock solutions?
A2: For long-term storage, it is generally recommended to store stock solutions of small molecule inhibitors at -80°C. For short-term storage, -20°C is often sufficient. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What is a typical starting concentration range for this compound in a cell-based assay?
A3: A common starting point for a new small molecule inhibitor in a cell-based assay is to perform a broad dose-response curve, for example, from 1 nM to 100 µM. Given that the reported IC50 of this compound is 2.53 μM, a concentration range spanning from low nanomolar to mid-micromolar (e.g., 10 nM to 50 μM) would be a logical starting point to determine the optimal working concentration for your specific cell line and assay conditions.
Troubleshooting Inconsistent Results
Issue 1: No or lower-than-expected inhibition of Autotaxin activity.
| Possible Cause | Troubleshooting Steps |
| Compound Insolubility | - Visually inspect your stock solution for any precipitate. If observed, try to redissolve by gentle warming (e.g., in a 37°C water bath) and vortexing. - When preparing working dilutions in aqueous buffers or cell culture media, ensure the final concentration of DMSO is kept low (typically <0.5%) to prevent precipitation. - Prepare fresh dilutions from your stock solution for each experiment. |
| Compound Degradation | - Ensure the powdered compound and stock solutions have been stored correctly at the recommended temperatures. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution. - Test a fresh vial of the compound if degradation is suspected. |
| Incorrect Assay Conditions | - Verify the concentration of the enzyme (Autotaxin) and substrate used in your assay. - Ensure the incubation time for the inhibitor with the enzyme is sufficient before adding the substrate. - Include a known Autotaxin inhibitor as a positive control to validate your assay setup. |
| Allosteric Inhibition Mechanism | - As an allosteric inhibitor, the inhibitory effect of this compound may be influenced by substrate concentration. Consider performing kinetic studies to understand the mechanism of inhibition in your specific assay system. |
Issue 2: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | - Use calibrated pipettes and ensure proper pipetting technique, especially when handling small volumes of a concentrated stock solution. - Prepare a master mix of your reagents to add to the wells to minimize well-to-well variability. |
| Cell-based Assay Variability | - Maintain consistent cell seeding density and ensure cells are in a logarithmic growth phase. - Use cells within a consistent and low passage number range. - Ensure even cell distribution in multi-well plates by gently swirling the plate after seeding. |
| Edge Effects in Multi-well Plates | - To minimize evaporation from the outer wells of a plate, which can concentrate reagents, consider not using the outermost wells for data collection and instead fill them with sterile buffer or media. |
Experimental Protocols & Methodologies
While a specific, detailed experimental protocol for this compound was not found in the search results, a general protocol for an in vitro Autotaxin enzyme inhibition assay is provided below based on commercially available kits.
General Protocol for an In Vitro Autotaxin Inhibition Assay:
-
Reagent Preparation:
-
Prepare an assay buffer as recommended by the enzyme or substrate supplier.
-
Dilute the Autotaxin enzyme to the desired concentration in the assay buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Create a serial dilution of the this compound stock solution in the assay buffer to generate a range of working concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted this compound solutions to the appropriate wells.
-
Include control wells:
-
Vehicle control: Contains the same concentration of DMSO as the inhibitor wells but no inhibitor.
-
No enzyme control (background): Contains all reagents except the enzyme.
-
Positive control: Contains a known Autotaxin inhibitor.
-
-
Add the diluted Autotaxin enzyme to all wells except the no-enzyme control.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Autotaxin substrate to all wells.
-
Monitor the reaction progress by measuring the signal (e.g., fluorescence or absorbance) at regular intervals or at a fixed endpoint according to the substrate manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background signal from all data points.
-
Normalize the data to the vehicle control to determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Visualizations
Autotaxin Signaling Pathway
Caption: The Autotaxin (ATX) signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent Inhibition
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
Technical Support Center: MHC00188 Toxicity Assessment in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the toxicity of MHC00188 in cell lines. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate the design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as BMD188, is a novel anti-prostate cancer compound. Its primary mechanism of action is the induction of apoptosis (programmed cell death) in cancer cells. This process is initiated through the targeting of the mitochondrial respiratory chain, leading to the generation of reactive oxygen species (ROS) and subsequent activation of caspases, particularly caspase-3.[1][2]
Q2: Which cell lines are susceptible to this compound-induced toxicity?
A2: this compound has demonstrated potent pro-apoptotic effects in various prostate cancer cell lines, including androgen-independent lines like PC3 and DU145.[1][2] Its efficacy in other cancer cell types requires further investigation.
Q3: What is the approximate effective concentration of this compound?
A3: The effective concentration of this compound can vary between cell lines. For PC3 prostate cancer cells, the reported LD50 (lethal dose for 50% of cells) is approximately 10 µM.[2] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How does the apoptotic effect of this compound differ from other chemotherapeutic agents?
A4: Studies have indicated that this compound can induce a more potent apoptotic response in PC3 cells compared to several conventional chemotherapeutic drugs. A notable characteristic is its ability to induce apoptosis in up to 100% of the tumor cells under certain conditions.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxic effects of this compound on prostate cancer cell lines. Researchers should use this data as a reference and perform their own dose-response and time-course experiments to confirm the findings in their specific experimental setup.
| Cell Line | Compound | Parameter | Value | Reference |
| PC3 | This compound (BMD188) | LD50 | ~10 µM | [2] |
| DU145 | This compound (BMD188) | Not specified | Potent pro-apoptotic effects observed | [1] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the cytotoxicity of this compound by measuring the metabolic activity of cells.
Materials:
-
Prostate cancer cell lines (e.g., PC3, DU145)
-
Complete cell culture medium
-
This compound (BMD188) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway induced by this compound.
Materials:
-
Treated and untreated cell lysates
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, collect the cells and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Setup: In a 96-well plate, add 50-100 µg of protein from each lysate per well. Adjust the volume with lysis buffer.
-
Substrate Addition: Add the caspase-3 substrate Ac-DEVD-pNA to each well to a final concentration of 200 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Workflow for this compound cell viability assessment using MTT assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in MTT assay | - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a single-cell suspension before seeding.- Calibrate pipettes and use consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low or no caspase-3 activity detected in treated cells | - Insufficient concentration or incubation time of this compound.- Cell line is resistant to this compound.- Lysate prepared improperly or has low protein concentration.- Caspase-3 activation occurs at a different time point. | - Perform a dose-response and time-course experiment.- Verify the susceptibility of your cell line.- Ensure efficient cell lysis and use sufficient protein in the assay.- Analyze caspase activity at multiple time points (e.g., 6, 12, 24 hours). |
| High background in apoptosis assays (e.g., Annexin V) | - A high percentage of necrotic cells due to harsh treatment or handling.- Reagent concentration is too high. | - Use a lower concentration of this compound or reduce incubation time.- Handle cells gently during harvesting and staining.- Titrate the Annexin V and propidium iodide concentrations. |
| Inconsistent results with different apoptosis assays | - Different assays measure different stages of apoptosis (e.g., Annexin V for early, TUNEL for late). | - Use a combination of assays to get a comprehensive view of the apoptotic process.- Consider the kinetics of apoptosis in your cell line when choosing assays and time points. |
References
Technical Support Center: Improving the In Vivo Efficacy of MHC00188
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the in vivo efficacy of MHC00188, an allosteric inhibitor of Autotaxin (ATX). The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an allosteric inhibitor of Autotaxin (ATX) with an in vitro IC50 of 2.53 μM.[1] Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that reduces its catalytic activity. ATX is a secreted enzyme responsible for producing the bioactive lipid lysophosphatidic acid (LPA), which is involved in various physiological and pathological processes. By inhibiting ATX, this compound reduces the production of LPA, thereby modulating its downstream signaling pathways.
Q2: What are the potential therapeutic applications of this compound?
Given that the ATX-LPA signaling axis is implicated in a variety of diseases, this compound has potential therapeutic applications in conditions such as fibrosis (e.g., idiopathic pulmonary fibrosis), cancer, and inflammatory diseases.
Q3: Are there any known off-target effects of this compound?
Currently, there is no published data on the specific off-target effects of this compound. As with any small molecule inhibitor, it is crucial to perform off-target profiling to ensure specificity and to anticipate potential side effects.
Q4: How can I assess the in vivo target engagement of this compound?
The most direct way to measure target engagement of an ATX inhibitor in vivo is to quantify the levels of lysophosphatidic acid (LPA) in plasma or tissue samples. A significant reduction in LPA levels following this compound administration would indicate successful target inhibition.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with small molecule inhibitors like this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | Poor bioavailability | - Conduct a pharmacokinetic (PK) study to assess absorption, distribution, metabolism, and excretion (ADME). - Optimize the formulation to improve solubility and absorption. |
| Rapid clearance | - Analyze plasma samples at multiple time points to determine the compound's half-life. - Consider a different dosing regimen (e.g., more frequent administration or continuous infusion). | |
| Insufficient target engagement | - Measure LPA levels in plasma or target tissue to confirm ATX inhibition. - Perform a dose-response study to determine the optimal dose for target modulation. | |
| High Variability in Response | Inconsistent dosing | - Ensure accurate and consistent administration techniques. - Verify the homogeneity of the formulation. |
| Animal-to-animal metabolic differences | - Increase the number of animals per group to improve statistical power. - Consider using a more homogeneous animal strain. | |
| Toxicity/Adverse Effects | Off-target effects | - Conduct in vitro kinase and receptor profiling to identify potential off-target interactions. - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Formulation-related toxicity | - Include a vehicle-only control group to assess the toxicity of the formulation excipients. |
Data Presentation
The following tables present hypothetical, yet realistic, data for an in vivo study with an ATX inhibitor like this compound, based on published data for similar compounds.
Table 1: Pharmacokinetic Parameters of an Exemplary ATX Inhibitor
| Parameter | Value |
| Bioavailability (Oral) | 30% |
| Tmax (Oral) | 2 hours |
| Cmax (10 mg/kg, Oral) | 500 ng/mL |
| Half-life (t1/2) | 4 hours |
Table 2: In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
| Treatment Group | Dose (mg/kg, Oral, BID) | Lung Collagen Content (μ g/lung ) | Plasma LPA Reduction (%) |
| Vehicle | - | 500 ± 50 | 0 |
| This compound | 10 | 350 ± 40 | 40 |
| This compound | 30 | 250 ± 35 | 75 |
Experimental Protocols
1. Formulation of this compound for Oral Administration
Due to the likely hydrophobic nature of this compound, a formulation that enhances solubility is crucial for in vivo studies.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Dissolve the required amount of this compound in DMSO. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume).
-
Add PEG400 to the this compound/DMSO solution and mix thoroughly. A common ratio is 40% PEG400.
-
Add Tween 80 to the solution and mix. A typical concentration is 5% Tween 80.
-
Bring the solution to the final volume with saline.
-
Vortex the final formulation until it is a clear and homogenous solution.
-
Prepare the formulation fresh daily.
-
2. In Vivo Efficacy Study in a Mouse Model of Idiopathic Pulmonary Fibrosis
-
Animal Model: C57BL/6 mice (8-10 weeks old)
-
Induction of Fibrosis:
-
Anesthetize mice with isoflurane.
-
Intratracheally instill bleomycin (1.5 U/kg) in 50 µL of sterile saline.
-
-
Treatment:
-
Begin treatment with this compound or vehicle control 3 days after bleomycin instillation.
-
Administer the formulation via oral gavage twice daily (BID) for 14 days.
-
-
Endpoint Analysis:
-
At day 14, euthanize the mice and collect blood via cardiac puncture for plasma LPA analysis.
-
Harvest the lungs for histological analysis (e.g., Masson's trichrome staining for collagen) and measurement of total lung collagen content (e.g., Sircol assay).
-
Visualizations
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: A logical flowchart for troubleshooting the lack of in vivo efficacy of this compound.
References
MHC00188 degradation and storage conditions
This technical support center provides guidance on the degradation, storage, and handling of the Autotaxin inhibitor, MHC00188. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Autotaxin (ATX). ATX is an enzyme that catalyzes the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cell proliferation, migration, and inflammation. This compound works by inhibiting the enzymatic activity of ATX, thereby reducing the levels of LPA.
Q2: What are the recommended storage conditions for solid this compound?
While a specific Certificate of Analysis for this compound with definitive storage conditions was not publicly available, based on the general properties of benzoxazolone derivatives and other Autotaxin inhibitors, the following conditions are recommended for the solid compound:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage; 2-8°C for short-term storage. | To minimize thermal degradation. |
| Light | Protect from light. | Many organic molecules are light-sensitive. |
| Moisture | Store in a desiccated environment. | To prevent hydrolysis. |
| Inert Atmosphere | Consider storage under an inert gas (e.g., argon or nitrogen). | To prevent oxidation. |
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For cellular assays, ensure the final concentration of DMSO is not toxic to the cells (typically <0.5%).
Q4: What is the stability of this compound in solution?
The stability of this compound in solution is not well-documented in publicly available literature. It is best practice to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, aliquot into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
Q5: Are there any known stability issues with the benzoxazolone scaffold of this compound?
The benzoxazolone ring is generally considered a stable chemical scaffold in drug design. However, the overall stability of this compound will depend on its complete chemical structure and the specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh stock solutions of this compound. 2. Ensure the solid compound is stored under the recommended conditions. 3. Avoid multiple freeze-thaw cycles of stock solutions. |
| Low or no inhibitory activity | 1. Incorrect concentration of this compound. 2. Degradation of the compound. 3. Issues with the experimental assay. | 1. Verify the concentration of your stock solution. 2. Use a fresh stock of this compound. 3. Include appropriate positive and negative controls in your assay. |
| Precipitation of this compound in aqueous buffer | Low solubility of the compound in aqueous solutions. | 1. Ensure the final solvent concentration (e.g., DMSO) is compatible with your assay and sufficient to maintain solubility. 2. Consider using a surfactant or other solubilizing agent, but validate its compatibility with your experimental system. |
Experimental Protocols
General Protocol for In Vitro Autotaxin Inhibition Assay
This is a general workflow for assessing the inhibitory activity of this compound on Autotaxin.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a solution of recombinant human Autotaxin in an appropriate assay buffer.
-
Prepare a solution of the Autotaxin substrate (e.g., lysophosphatidylcholine - LPC) in the assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Add the Autotaxin enzyme to the wells and incubate for a specified time at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the LPC substrate.
-
Monitor the production of the product (e.g., choline or phosphocholine) using a suitable detection method (e.g., fluorescence or colorimetric-based).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound activity.
Technical Support Center: Overcoming Resistance to MHC00188 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with the targeted cancer therapy, MHC00188.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel inhibitor targeting the hypothetical "Kinase X" (KX) signaling pathway, which is frequently dysregulated in several cancer types. It is designed to bind to the ATP-binding pocket of KX, preventing its phosphorylation and subsequent activation of downstream pro-survival and proliferative signaling cascades.
Q2: What are the common signs of this compound resistance in our cell lines?
A2: Resistance to this compound can manifest in several ways during your in vitro experiments. Key indicators include:
-
A gradual or sudden increase in the IC50 value of this compound in cell viability assays.
-
Reduced apoptosis or cell cycle arrest in treated cells compared to initial experiments.
-
Changes in cellular morphology, potentially indicating an epithelial-to-mesenchymal transition (EMT).
-
Reactivation of downstream signaling pathways even in the presence of this compound.
Q3: How can we confirm that our cancer cells have developed resistance to this compound?
A3: To confirm resistance, you should perform a series of validation experiments:
-
Dose-Response Curve Shift: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) to demonstrate a rightward shift in the dose-response curve, indicating a higher concentration of this compound is required to achieve the same level of growth inhibition.
-
Long-term Culture Selection: Culture sensitive cells in the continuous presence of a low dose of this compound and gradually escalate the concentration to select for a resistant population.
-
Signaling Pathway Analysis: Use western blotting to check for the reactivation of downstream targets of the KX pathway or the activation of alternative survival pathways.
Troubleshooting Guides
Issue 1: Gradual Loss of this compound Efficacy in Long-Term Cultures
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Perform a dose-response assay to quantify the shift in IC50. 2. Analyze protein expression of KX and its downstream targets via Western Blot. 3. Sequence the KX gene in resistant cells to check for mutations in the drug-binding site. |
| Cell Line Heterogeneity | 1. Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity. 2. Analyze molecular markers of different clones to identify potential resistance drivers. |
| Drug Inactivation | 1. Increase the frequency of media changes with fresh this compound. 2. Investigate the expression of drug-metabolizing enzymes.[1] |
Issue 2: Unexpected Activation of a Bypass Signaling Pathway
| Possible Cause | Troubleshooting Steps |
| Feedback Loop Activation | 1. Use a phospho-kinase array to identify newly activated signaling pathways. 2. Treat resistant cells with a combination of this compound and an inhibitor of the identified bypass pathway. |
| Upregulation of a Compensatory Receptor Tyrosine Kinase (RTK) | 1. Perform qPCR or Western Blot to assess the expression levels of common RTKs (e.g., EGFR, MET, AXL).[2] 2. Use a pan-RTK inhibitor in combination with this compound. |
Potential Mechanisms of Resistance to this compound
Resistance to targeted therapies like this compound is a multifaceted issue that can arise from various molecular changes within the cancer cells.[1] Understanding these mechanisms is crucial for developing effective strategies to overcome them.
Target Alteration
One of the most common mechanisms of resistance is the acquisition of mutations in the drug target itself.[3] In the case of this compound, a mutation in the ATP-binding pocket of Kinase X can prevent the drug from binding effectively, rendering it inactive.
Bypass Pathway Activation
Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on the inhibited pathway.[4] For instance, upregulation of a parallel survival pathway can compensate for the inhibition of the KX pathway by this compound.
Increased Drug Efflux
Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, actively removing this compound from the cell and reducing its intracellular concentration to sub-therapeutic levels.[1][3]
Strategies to Overcome this compound Resistance
Combination Therapy
A primary strategy to overcome resistance is the use of combination therapies that target multiple pathways simultaneously.[5][6]
| Combination Strategy | Rationale |
| This compound + Bypass Pathway Inhibitor | To simultaneously block the primary target and the compensatory survival pathway. |
| This compound + ABC Transporter Inhibitor | To increase the intracellular concentration of this compound by preventing its efflux. |
| This compound + Chemotherapy | To induce synthetic lethality by targeting two different cellular processes.[7] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50.
Protocol 2: Western Blot Analysis for Signaling Pathway Activation
Objective: To assess the phosphorylation status of key proteins in the KX and potential bypass pathways.
Methodology:
-
Treat sensitive and resistant cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of KX and other relevant signaling proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) of this compound | Fold Resistance |
| Parental (Sensitive) | 15 ± 2.5 | 1 |
| Resistant Clone 1 | 250 ± 15.8 | 16.7 |
| Resistant Clone 2 | 480 ± 22.1 | 32.0 |
Table 2: Effect of Combination Therapy on Resistant Cell Viability
| Treatment | IC50 (nM) in Resistant Clone 1 |
| This compound alone | 250 ± 15.8 |
| Bypass Inhibitor Y alone | >10,000 |
| This compound + Bypass Inhibitor Y (100 nM) | 25 ± 3.1 |
References
- 1. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanisms of chemoresistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 4. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AI Accelerates Race for New Synthetic Lethality Therapeutics| Insilico Medicine [insilico.com]
Validation & Comparative
Comparative Analysis of Autotaxin Inhibitors: A Guide for Researchers
A comprehensive review of the current landscape of autotaxin inhibitors, focusing on key players in clinical and preclinical development. This guide provides a comparative analysis of their performance, supported by available experimental data.
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, and fibrosis.[1][2] Consequently, the development of potent and selective ATX inhibitors has emerged as a promising therapeutic strategy for a range of diseases, most notably idiopathic pulmonary fibrosis (IPF) and various cancers.[3][4] This guide provides a comparative overview of prominent ATX inhibitors, presenting available quantitative data, experimental methodologies, and relevant signaling pathways to aid researchers and drug development professionals in this dynamic field.
Comparative Performance of Autotaxin Inhibitors
While a search for the specific compound MHC00188 yielded no publicly available data, this section details the performance of other significant autotaxin inhibitors that have been subject to preclinical and clinical investigation.
Quantitative Performance Data
The following table summarizes the available in vitro potency and clinical trial outcomes for key autotaxin inhibitors.
| Inhibitor | Target | IC50 | Key Clinical Trial Findings | Citations |
| Ziritaxestat (GLPG1690) | Autotaxin | 100-500 nM (mouse and human) | Phase 3 (ISABELA 1 & 2): Did not significantly reduce the annual rate of FVC decline in IPF patients compared to placebo. Trials were terminated. | [5][6][7] |
| BBT-877 | Autotaxin | Not specified | Phase 1: Well-tolerated with dose-proportional systemic exposure. Achieved up to 90% LPA inhibition in multi-ascending dose studies. Phase 2a: Ongoing for IPF. | [8][9][10] |
| IOA-289 | Autotaxin | 36 nM (for plasma LPA18:2) | Preclinical: Showed marked reduction in fibrosis in a bleomycin-induced pulmonary fibrosis model. Phase 1b: Underway for metastatic pancreatic cancer. | [11][12] |
| ATX-1d | Autotaxin | 1.8 ± 0.3 µM | In vitro: Demonstrated significant enhancement of paclitaxel's potency in breast cancer and melanoma cell lines. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols used in key studies of the discussed inhibitors.
Ziritaxestat (GLPG1690) - Phase 3 ISABELA Trials
-
Study Design: Two identically designed, randomized, double-blind, placebo-controlled, multicenter Phase 3 trials (ISABELA 1 and ISABELA 2).
-
Participants: Patients with a centrally confirmed diagnosis of Idiopathic Pulmonary Fibrosis (IPF).
-
Intervention: Patients were randomized (1:1:1) to receive 600 mg of oral ziritaxestat, 200 mg of ziritaxestat, or a placebo once daily, in addition to the standard of care (pirfenidone or nintedanib) or no standard of care.
-
Primary Outcome: The primary endpoint was the annual rate of decline in Forced Vital Capacity (FVC) at week 52.
-
Key Secondary Outcomes: Included disease progression, time to first respiratory-related hospitalization, and change in St. George's Respiratory Questionnaire total score.[6]
BBT-877 - Phase 2a Clinical Trial
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase 2a study.
-
Participants: Approximately 120 patients with IPF, with or without background antifibrotic treatment (pirfenidone or nintedanib).
-
Intervention: Patients are randomized 1:1 to receive either 200 mg of BBT-877 twice daily or a placebo for 24 weeks.
-
Primary Endpoint: The absolute change in FVC from baseline to week 24.
-
Secondary Endpoints: Include changes in percent-predicted FVC, diffusing capacity of the lung for carbon monoxide (DLCO), 6-minute walk test, and patient-reported outcomes.[9][14][15]
IOA-289 - Preclinical Bleomycin-Induced Pulmonary Fibrosis Model
-
Model: In vivo efficacy was studied in a bleomycin-induced pulmonary fibrosis (BLM) mouse model.
-
Treatment: Prophylactic treatment with IOA-289 was administered for the duration of the study.
-
Efficacy Readouts: The primary measures of efficacy were the Ashcroft score (a measure of lung fibrosis) and collagen content in the lungs.
-
Pharmacodynamic Biomarker: Lysophosphatidic acid (LPA) levels in the bronchoalveolar lavage fluid (BALF) were measured to confirm target engagement.[11]
In Vitro Autotaxin Enzyme Inhibition Assay (for ATX-1d)
-
Enzyme Source: Human recombinant autotaxin (hATX).
-
Substrate: A fluorescent substrate, FS-3, is used to measure the lysophospholipase D activity of ATX.
-
Methodology: The assay measures the inhibition of FS-3 hydrolysis by the test compound. A compound is typically considered a hit if it causes more than 50% inhibition at a 10 µM concentration.
-
Data Analysis: For dose-response studies, a nonlinear regression analysis with a variable four-parameter slope model is used to determine the IC50 value.[13]
Signaling Pathways and Experimental Workflows
Visual representations of the biological pathways and experimental processes provide a clearer understanding of the inhibitor's mechanism of action and the methods used for its evaluation.
Autotaxin-LPA Signaling Pathway
Autotaxin hydrolyzes lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (LPARs) on the cell surface, activating downstream signaling cascades that influence cell proliferation, survival, migration, and fibrosis.[1][2]
Caption: The Autotaxin-LPA signaling pathway and the point of intervention for ATX inhibitors.
General Experimental Workflow for Autotaxin Inhibitor Evaluation
The development and evaluation of a novel autotaxin inhibitor typically follow a structured workflow, from initial screening to in vivo efficacy studies.
References
- 1. Inhibition of autotaxin activity with IOA-289 decreases fibrosis in mouse E0771 breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galapagos Presents Promising Pre-Clinical And Phase 1 Results With Autotaxin Inhibitor GLPG1690 At ERS - BioSpace [biospace.com]
- 8. bridgebiorx.com [bridgebiorx.com]
- 9. Bridge Biotherapeutics Completes Enrollment in Phase 2a Study of BBT-877 for Idiopathic Pulmonary Fibrosis [synapse.patsnap.com]
- 10. Bridge Biotherapeutics Announces Positive Recommendation from the Independent Data Monitoring Committee of the BBT-877 Phase 2a Study in Idiopathic Pulmonary Fibrosis - BioSpace [biospace.com]
- 11. Inhibition of autotaxin activity with IOA‐289 decreases fibrosis in mouse E0771 breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]
- 13. mdpi.com [mdpi.com]
- 14. Phase 2 study design and analysis approach for BBT-877: an autotaxin inhibitor targeting idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
A Comparative Analysis of Autotaxin Inhibitors: MHC00188 vs. GLPG1690
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two investigational autotaxin inhibitors, MHC00188 and GLPG1690 (Ziritaxestat). This document summarizes their mechanism of action, presents available quantitative data from preclinical and clinical studies, and outlines the experimental protocols used in their evaluation.
Introduction
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide range of physiological and pathological processes, including fibrosis. The ATX-LPA signaling pathway has been identified as a key driver in the progression of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF). Consequently, the development of ATX inhibitors has emerged as a promising therapeutic strategy. This guide focuses on a comparative analysis of two such inhibitors: this compound, a recently identified allosteric inhibitor, and GLPG1690, a well-characterized inhibitor that has undergone extensive clinical investigation.
Mechanism of Action
Both this compound and GLPG1690 target autotaxin to inhibit the production of LPA. However, they are reported to have different binding mechanisms.
This compound is described as an allosteric inhibitor of autotaxin. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity.
GLPG1690 (Ziritaxestat) is a selective inhibitor of autotaxin.[1][2] By suppressing the activity of autotaxin, it reduces the levels of LPA, a pro-fibrotic signaling molecule.[1] Elevated levels of both autotaxin and LPA are found in the lungs of individuals with IPF.[1]
Signaling Pathway
The autotaxin-LPA signaling pathway is a key mediator of fibrosis. The following diagram illustrates the mechanism of action for both inhibitors within this pathway.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and GLPG1690.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC50 | Ki | Reference |
| This compound | Autotaxin (ATX) | Not Specified | 2.53 µM | Not Reported | [Stylianaki EA, et al., 2024] |
| GLPG1690 | Autotaxin (ATX) | Biochemical Assay (human enzyme) | 131 nM | 15 nM | [3] |
| Autotaxin (ATX) | Biochemical Assay (mouse enzyme) | 224 nM | Not Reported | [3] | |
| LPA Production | Human Plasma Incubation | 242 nM | Not Reported | [3] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
Table 2: Preclinical Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model (Mice)
| Compound | Dosing | Key Findings | Reference |
| This compound | Not Reported | Data not publicly available | - |
| GLPG1690 | 10 mg/kg and 30 mg/kg (twice daily) | Significant reduction in Ashcroft score (a measure of lung fibrosis). Efficacy at 30 mg/kg was significantly better than pirfenidone. | [4] |
Table 3: Pharmacokinetics in Humans (Phase 1, Healthy Volunteers)
| Parameter | GLPG1690 (Single Ascending Doses: 20-1500 mg) | Reference |
| Tmax (median) | ~2 hours | [5] |
| t1/2 (mean) | ~5 hours | [5] |
| Exposure (Cmax and AUC) | Increased with increasing dose | [5] |
Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; Cmax: Maximum plasma concentration; AUC: Area under the curve.
Table 4: Pharmacodynamics in Humans (Phase 1, Healthy Volunteers)
| Biomarker | Effect of GLPG1690 | Reference |
| Plasma LPA C18:2 levels | Dose-dependent reduction, plateauing at ~80% reduction at ~0.6 µg/mL GLPG1690 | [5] |
Table 5: Clinical Efficacy in Idiopathic Pulmonary Fibrosis (Phase 2a "FLORA" Trial)
| Outcome | GLPG1690 (600 mg once daily, 12 weeks) | Placebo (12 weeks) | Reference |
| Mean change from baseline in Forced Vital Capacity (FVC) | +25 mL | -70 mL | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these compounds.
Autotaxin Inhibition Assay (General Protocol)
A common method to assess autotaxin activity is a fluorescence-based assay using a synthetic substrate.
References
- 1. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 2. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Allosteric Landscape of Autotaxin: A Comparative Guide to MHC00188 and Alternative Modulators
For researchers, scientists, and drug development professionals, understanding the nuances of allosteric modulation is paramount for designing targeted and effective therapeutics. This guide provides a comparative analysis of MHC00188, an allosteric inhibitor of Autotaxin (ATX), with other known allosteric modulators of this key enzyme. While direct experimental validation of this compound's binding site remains to be publicly detailed, its classification as an allosteric inhibitor positions it within a growing class of molecules that offer a distinct therapeutic advantage over traditional orthosteric inhibitors.
Autotaxin, a secreted lysophospholipase D, is a critical enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a myriad of physiological and pathological processes, including cell proliferation, migration, and inflammation. Its role in diseases such as cancer, fibrosis, and autoimmune disorders has made it a prime target for drug discovery. ATX possesses a complex structure with distinct binding sites that can be targeted for inhibition.
The Allosteric Advantage in Targeting Autotaxin
Allosteric modulators bind to a site on the enzyme distinct from the active (orthosteric) site. This can lead to several advantages, including:
-
Higher Specificity: Allosteric sites are often less conserved across enzyme families than active sites, potentially leading to more selective inhibitors with fewer off-target effects.
-
Modulated Inhibition: Allosteric inhibitors can offer a more subtle, non-competitive mode of inhibition, which can be advantageous in certain therapeutic contexts.
-
Novel Mechanisms of Action: Targeting allosteric sites can reveal new ways to control enzyme function beyond simple blockade of substrate binding.
This compound in the Context of Autotaxin Allosteric Inhibitors
This compound has been identified as an allosteric inhibitor of Autotaxin with a reported half-maximal inhibitory concentration (IC50) of 2.53 μM[1]. While the precise binding location of this compound on the ATX enzyme awaits elucidation through structural biology techniques like X-ray crystallography or cryo-electron microscopy, its allosteric nature places it in a class of inhibitors that target regions outside the active site.
Autotaxin inhibitors are broadly classified based on their binding mode. The primary allosteric site identified in ATX is a "tunnel" or "pocket" region, distinct from the orthosteric substrate-binding site. Inhibitors are categorized into several types, with Type III and Type IV inhibitors being of particular interest in the context of allosteric modulation.
-
Type III Inhibitors: These molecules bind exclusively within the allosteric tunnel.
-
Type IV Inhibitors: These compounds exhibit a hybrid binding mode, occupying both the allosteric tunnel and a portion of the hydrophobic pocket adjacent to the active site.
Comparative Analysis of Allosteric Autotaxin Inhibitors
To provide a clear comparison, the following table summarizes the quantitative data for this compound and other known allosteric inhibitors of Autotaxin.
| Inhibitor | Type | IC50 (μM) | Method of Binding Site Validation |
| This compound | Allosteric | 2.53 | Not specified in public literature |
| GLPG1690 (Ziritaxestat) | Type IV | 0.027 | X-ray Crystallography |
| IOA-289 | Type IV | Not specified | Binds to hydrophobic pocket and allosteric site |
| TUDCA (Tauroursodeoxycholic acid) | Type III | Not specified | X-ray Crystallography |
| Compound 17 | Type IV | 0.016 | X-ray Crystallography |
Experimental Protocols for Characterizing Allosteric Inhibitors
The validation of an allosteric binding site and the characterization of inhibitor potency are crucial steps in drug discovery. Below are detailed methodologies for key experiments.
Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A common method for determining the IC50 of Autotaxin inhibitors is a fluorescence-based activity assay.
Protocol:
-
Reagents and Materials:
-
Recombinant human Autotaxin enzyme.
-
Fluorescent substrate, such as FS-3 (a fluorogenic lysophosphatidylcholine analogue).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100).
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a fixed concentration of Autotaxin enzyme to each well of the microplate.
-
Add the serially diluted inhibitor to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Validation of Allosteric Binding Site
Several biophysical and biochemical methods can be employed to validate the allosteric binding site of an inhibitor.
-
X-ray Crystallography: This technique provides a high-resolution 3D structure of the protein-inhibitor complex, directly visualizing the binding site and interactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can identify the amino acid residues of the protein that are in close proximity to the bound inhibitor, thereby mapping the binding site.
-
Site-Directed Mutagenesis: By mutating specific amino acid residues within the putative allosteric site and observing the effect on inhibitor binding or potency, the key interacting residues can be identified.
-
Competition Binding Assays: These assays use a labeled ligand known to bind to a specific site (either orthosteric or allosteric) to determine if the test inhibitor can displace it. A lack of competition with an orthosteric ligand, coupled with inhibition of enzyme activity, is indicative of allosteric binding.
Visualizing the Landscape of Autotaxin Inhibition
To better understand the concepts discussed, the following diagrams illustrate the Autotaxin signaling pathway and the different modes of inhibitor binding.
Caption: The Autotaxin-LPA signaling pathway.
Caption: Comparison of orthosteric and allosteric inhibition of Autotaxin.
Conclusion
This compound represents a valuable tool for researchers studying the allosteric regulation of Autotaxin. While further experimental data is needed to precisely define its binding site and mechanism of action, its classification as an allosteric inhibitor highlights the potential for developing novel therapeutics that target this important enzyme. By comparing this compound with other well-characterized allosteric modulators, researchers can gain a deeper understanding of the structure-activity relationships that govern Autotaxin inhibition and pave the way for the design of next-generation drugs for a range of debilitating diseases.
References
In Vivo Validation of MHC00188's Anti-Fibrotic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical anti-fibrotic agent MHC00188 against the established therapies, Pirfenidone and Nintedanib. The data presented for this compound is illustrative, designed to serve as a template for researchers to structure and present their findings from in vivo studies.
Introduction to Therapeutic Agents and Mechanisms of Action
Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM), leading to tissue scarring and organ dysfunction.[1] A key mediator of this process is the Transforming Growth Factor-β (TGF-β) signaling pathway, which, upon activation, promotes the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for ECM production.[1][2][3]
-
This compound (Hypothetical): A potent and selective small molecule inhibitor of the TGF-β receptor I kinase (ALK5). By blocking the phosphorylation and activation of downstream mediators SMAD2 and SMAD3, this compound is designed to directly halt the primary pro-fibrotic signaling cascade.
-
Pirfenidone: An anti-fibrotic agent with a mechanism that is not fully understood but is known to possess anti-inflammatory, antioxidant, and antifibrotic properties.[4] It is believed to modulate various cytokines, including TGF-β, and inhibit fibroblast proliferation and collagen synthesis.[4][5]
-
Nintedanib: A small molecule tyrosine kinase inhibitor that targets multiple receptors implicated in fibrosis, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[4][6][7] By inhibiting these pathways, Nintedanib interferes with the proliferation, migration, and activation of fibroblasts.[4]
Below is a diagram illustrating the targeted signaling pathways.
References
- 1. frontiersin.org [frontiersin.org]
- 2. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into TGF-β/Smad signaling in tissue fibrosis [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unwinding the Collagen Fibrils: Elucidating the Mechanism of Pirfenidone and Nintedanib in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pirfenidone and nintedanib attenuate pulmonary fibrosis in mice by inhibiting the expression of JAK2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Autotaxin Inhibitors: Evaluating the Specificity of MHC00188
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the autotaxin inhibitor MHC00188 with other notable alternatives in the field. The following sections detail the performance of these inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme crucial for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, fibrosis, and cancer.[1] Consequently, the development of potent and specific ATX inhibitors is a significant area of research for therapeutic intervention in various diseases.
ATX inhibitors are broadly classified into different types based on their binding mode to the enzyme. This classification is essential for understanding their mechanism of action and potential for off-target effects.
Quantitative Comparison of Autotaxin Inhibitors
The efficacy of an inhibitor is primarily determined by its potency, commonly measured by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The table below summarizes the available quantitative data for this compound and a selection of other well-characterized autotaxin inhibitors.
| Inhibitor | Type | Target | IC50 | Ki | Reference |
| This compound | Allosteric | Autotaxin | 2.53 µM | Not Reported | [2] |
| PF-8380 | Type I (Active Site) | Autotaxin | 1.7 nM | Not Reported | [1] |
| IOA-289 | Type IV (Pocket & Tunnel) | Autotaxin | 36 nM (in plasma) | Not Reported | |
| GLPG1690 (Ziritaxestat) | Tunnel-binding | Autotaxin | 131 nM | 15 nM | [3][4] |
| PAT-048 | Non-competitive | Autotaxin | 1.1 nM / 20 nM (mouse plasma) | Not Reported | [5][6][7] |
| Cpd17 | Type IV | Autotaxin | Similar to PF-8380 | Not Reported | [8] |
Note: IC50 values can vary depending on the assay conditions, substrate used, and enzyme source. Direct comparison is most accurate when data is generated from head-to-head studies under identical conditions.
Signaling Pathway and Experimental Workflow
To understand the context of autotaxin inhibition, it is crucial to visualize the signaling pathway and the experimental workflow used to assess inhibitor specificity.
The following diagram illustrates a typical workflow for screening and characterizing autotaxin inhibitors.
Experimental Protocols
1. In Vitro Autotaxin Inhibition Assay (FS-3 based)
This protocol is a common method for determining the in vitro potency of ATX inhibitors.
-
Principle: The assay utilizes a synthetic substrate, FS-3, which is a lysophosphatidylcholine (LPC) analog labeled with both a fluorophore and a quencher. Cleavage of FS-3 by autotaxin separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant human autotaxin
-
FS-3 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA)
-
Test compounds (e.g., this compound) and a known inhibitor as a positive control (e.g., PF-8380)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Add a fixed concentration of recombinant autotaxin to each well of the microplate.
-
Add the diluted test compounds and controls to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission) over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Selectivity Profiling
To assess the specificity of an inhibitor, its activity against related enzymes should be evaluated.
-
Principle: The inhibitory activity of the test compound is measured against other members of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family (e.g., ENPP1, ENPP3) and other lysophospholipases.
-
Procedure:
-
Perform enzymatic assays for each of the off-target enzymes using their respective specific substrates and assay conditions.
-
Test the inhibitor (e.g., this compound) at a range of concentrations in each of these assays.
-
Determine the IC50 values for the inhibitor against each off-target enzyme.
-
Compare the IC50 value for autotaxin with the IC50 values for the other enzymes to determine the selectivity ratio. A higher ratio indicates greater selectivity for autotaxin.
-
Comparison of Inhibitor Types
The binding mode of an inhibitor to autotaxin can significantly influence its biological activity and specificity.
-
Type I inhibitors , such as PF-8380, directly compete with the substrate by binding to the active site of the enzyme.[1]
-
Allosteric inhibitors , like this compound, bind to a site distinct from the active site, known as an allosteric site, inducing a conformational change in the enzyme that reduces its activity.[2]
-
Type IV inhibitors , including IOA-289 and Cpd17, bind to both the hydrophobic pocket and the allosteric tunnel, offering a different mechanism of inhibition.[8]
-
Tunnel-binding inhibitors , exemplified by GLPG1690 (Ziritaxestat), specifically target the allosteric tunnel of autotaxin.
Objective Comparison and Specificity of this compound
This compound is characterized as an allosteric inhibitor of autotaxin with a reported IC50 of 2.53 µM.[2] In comparison to other well-established inhibitors like PF-8380 (IC50 = 1.7 nM) and GLPG1690 (IC50 = 131 nM), this compound exhibits a lower potency in vitro.[1][3]
The key differentiating feature of this compound is its allosteric mode of action. This can offer advantages in terms of specificity, as allosteric sites are often less conserved across related enzyme families compared to active sites. However, comprehensive experimental data on the selectivity of this compound against other ENPP family members and other lysophospholipases is currently limited in the public domain. Such studies are crucial to definitively confirm its specificity for autotaxin.
In contrast, inhibitors like PF-8380 are highly potent but, as active site inhibitors, may have a higher potential for off-target effects on other enzymes with similar active site structures. Type IV and tunnel-binding inhibitors like IOA-289 and GLPG1690 represent newer classes of inhibitors with distinct pharmacological profiles that are still being extensively investigated.
Conclusion
References
- 1. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PAT-048|PAT 048;PAT048 [dcchemicals.com]
- 7. Autotaxin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of MHC00188 and Canonical Autotaxin Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel autotaxin (ATX) inhibitor, MHC00188, with the canonical inhibitors PF-8380 and GLPG1690. This analysis is based on available experimental data to assist in the evaluation of these compounds for research and development purposes.
Autotaxin (ATX) is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and fibrosis. The development of potent and specific ATX inhibitors is a significant area of interest for therapeutic intervention in diseases such as idiopathic pulmonary fibrosis and cancer. This guide focuses on the comparative efficacy of this compound, a recently identified allosteric inhibitor of ATX, against two well-established, potent ATX inhibitors, PF-8380 and GLPG1690.
Quantitative Efficacy Comparison
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values for this compound, PF-8380, and GLPG1690. It is important to note that these values are derived from separate studies, and a direct head-to-head comparison under identical experimental conditions has not been reported. Variations in assay conditions, such as enzyme source and substrate concentration, can influence IC50 values.
| Inhibitor | IC50 Value | Assay Conditions | Mechanism of Action |
| This compound | 2.53 µM[1] | Not specified | Allosteric Inhibitor[1] |
| PF-8380 | 2.8 nM[2][3][4][5] | Isolated Enzyme Assay[2][3][4][5] | Not specified |
| 101 nM[2][3][4][5] | Human Whole Blood[2][3][4][5] | ||
| GLPG1690 | 131 nM[6] | Human Recombinant ATX[6] | Not specified |
| 100-500 nM[7][8] | Mouse and Human ATX[7][8] |
Based on the available data, PF-8380 exhibits the highest potency in isolated enzyme assays, with an IC50 in the low nanomolar range. GLPG1690 also demonstrates high potency, with IC50 values in the low to mid-nanomolar range. This compound, with an IC50 in the low micromolar range, appears to be a less potent inhibitor in comparison. However, its distinct allosteric mechanism of action may offer a different pharmacological profile that warrants further investigation.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context in which these inhibitors function, the following diagrams illustrate the autotaxin signaling pathway and a typical experimental workflow for evaluating ATX inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic effects of kinetin riboside and its selected analogues on cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Benchmarking MHC00188: A Comparative Analysis Against Clinical-Stage Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of autotaxin (ATX) inhibition for the treatment of fibrotic diseases and cancer has led to the development of numerous small molecule inhibitors. This guide provides a comprehensive comparison of the preclinical compound MHC00188 against prominent clinical-stage autotaxin inhibitors, including Ziritaxestat (GLPG1690), IOA-289, and BBT-877. By presenting key performance data, detailed experimental methodologies, and visual representations of critical pathways and workflows, this document aims to be an invaluable resource for researchers and drug developers in the field.
At a Glance: Comparative Potency of Autotaxin Inhibitors
The inhibitory potency of a drug candidate is a critical determinant of its potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its clinical-stage counterparts. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Compound | Target/Assay | IC50 |
| This compound | Autotaxin (ATX) | 2.53 µM[1] |
| Ziritaxestat (GLPG1690) | Human ATX (biochemical assay) | 131 nM[2][3] |
| Human Plasma LPA Release | ~100 nM[4] | |
| Mouse ATX (biochemical assay) | 224 nM[2] | |
| IOA-289 | Human Plasma LPA Inhibition (average across species) | 36 nM[5] |
| BBT-877 | in vitro (FS-3 assay) | 2.4 nM[6] |
| ex vivo Human Plasma (LPA 18:2) | 6.5 - 6.9 nM[7][8] |
Pharmacokinetic Profiles: A Look at Drug Disposition
The journey of a drug through the body is a crucial aspect of its development. The table below outlines key pharmacokinetic parameters for the clinical-stage autotaxin inhibitors. Data for this compound is not currently available in the public domain.
| Compound | Parameter | Species | Value |
| Ziritaxestat (GLPG1690) | Bioavailability | Human | 54%[9] |
| Half-life (t1/2) | Human | ~5 hours[4] | |
| BBT-877 | Half-life (t1/2) | Human | ~12 hours[7][8] |
| IOA-289 | N/A | N/A | Phase I data shows dose-dependent increase in plasma exposure[5][10] |
Preclinical Efficacy in Disease Models
The therapeutic potential of these inhibitors has been evaluated in various preclinical models, most notably the bleomycin-induced pulmonary fibrosis model, a standard for assessing anti-fibrotic therapies.
| Compound | Model | Key Findings |
| Ziritaxestat (GLPG1690) | Bleomycin-induced pulmonary fibrosis (mouse) | Significantly reduced lung fibrosis at 10 and 30 mg/kg[3]. Superior to pirfenidone and similar to nintedanib in reducing Ashcroft fibrotic score and collagen content.[4] |
| IOA-289 | Bleomycin-induced pulmonary fibrosis (mouse) | Marked reduction of efficacy read-outs (Ashcroft score and collagen content).[5] |
| BBT-877 | Bleomycin-induced pulmonary fibrosis (mouse) | Showed anti-fibrotic efficacy with reduced body weight loss, lung weight, Ashcroft score, and collagen content.[7][8] |
Signaling Pathways and Experimental Overviews
To provide a clearer understanding of the biological context and the methodologies employed in the evaluation of these inhibitors, the following diagrams illustrate the autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway, a typical experimental workflow, and a conceptual screening cascade.
Caption: The Autotaxin-LPA Signaling Pathway.
Caption: General Experimental Workflow for ATX Inhibitor Evaluation.
Caption: Logical Relationship in a Drug Discovery Screening Cascade.
Experimental Protocols
A detailed understanding of the methodologies used to generate the presented data is crucial for its correct interpretation. Below are descriptions of common experimental protocols employed in the study of autotaxin inhibitors.
Autotaxin Activity Assay (Biochemical)
Principle: This assay measures the enzymatic activity of purified autotaxin. A common method is a fluorescence-based assay utilizing a synthetic substrate like FS-3. FS-3 is a lysophosphatidylcholine (LPC) analog labeled with both a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by autotaxin, the fluorophore is released, leading to an increase in fluorescence that is proportional to the enzyme's activity.
General Protocol:
-
Recombinant human or mouse autotaxin is incubated in a buffer solution (e.g., Tris-HCl with relevant salts and detergents).
-
The test compound (e.g., this compound) at various concentrations is added to the enzyme solution and pre-incubated.
-
The reaction is initiated by the addition of the fluorogenic substrate (e.g., FS-3).
-
The increase in fluorescence is monitored over time using a plate reader at appropriate excitation and emission wavelengths.
-
The rate of reaction is calculated, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Ex Vivo Plasma Autotaxin Activity Assay
Principle: This assay measures the ability of an inhibitor to block the activity of endogenous autotaxin in a more physiologically relevant matrix, such as human or animal plasma. The production of a specific LPA species (e.g., LPA 18:2) from its precursor LPC is quantified.
General Protocol:
-
Plasma samples are treated with the test inhibitor at a range of concentrations.
-
The samples are incubated to allow for the enzymatic conversion of endogenous LPC to LPA by plasma autotaxin.
-
The reaction is stopped, and lipids are extracted from the plasma.
-
The levels of the specific LPA species are quantified using a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of inhibition of LPA production is calculated relative to a vehicle control, and IC50 values are determined.
Bleomycin-Induced Pulmonary Fibrosis Model
Principle: This is a widely used in vivo model to induce lung fibrosis in rodents, mimicking some aspects of idiopathic pulmonary fibrosis (IPF) in humans. Intratracheal or intranasal administration of the cytotoxic agent bleomycin causes lung injury, inflammation, and subsequent development of fibrosis.
General Protocol:
-
Mice or rats receive a single dose of bleomycin via intratracheal or intranasal instillation to induce lung injury.
-
Treatment with the test autotaxin inhibitor or a vehicle control is initiated, either prophylactically (before or at the time of bleomycin administration) or therapeutically (after the initial inflammatory phase).
-
The animals are monitored for a set period (e.g., 14-21 days).
-
At the end of the study, the animals are euthanized, and their lungs are harvested.
-
The extent of lung fibrosis is assessed using various methods, including:
-
Histology: Staining of lung sections (e.g., with Masson's trichrome) to visualize collagen deposition and using a semi-quantitative scoring system (e.g., the Ashcroft score).
-
Biochemical analysis: Measurement of total lung collagen content (e.g., using the Sircol assay).
-
Gene expression analysis: Quantification of pro-fibrotic gene expression (e.g., collagen I, α-smooth muscle actin) by qPCR.
-
This guide provides a snapshot of the current landscape of autotaxin inhibitors, offering a foundation for further research and development in this promising therapeutic area. The data presented underscores the potential of targeting the ATX-LPA axis and highlights the advanced stages of several clinical candidates. While this compound is at an earlier stage of development, its benchmarking against these more advanced compounds is essential for guiding its future progression.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bridgebiorx.com [bridgebiorx.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Laboratory Chemical Waste (Exemplified by MHC00188)
Disclaimer: No specific Safety Data Sheet (SDS) for a compound identified as MHC00188 was found. The following disposal procedures are based on general best practices for handling and disposing of laboratory chemical waste. Researchers, scientists, and drug development professionals must consult the specific SDS for any chemical they intend to dispose of to ensure full compliance with safety and regulatory standards.
General Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle the chemical waste with appropriate care. Avoid direct contact with skin and eyes, and prevent inhalation of any dust or vapors.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1] Ensure adequate ventilation in the work area and have a safety shower and eye wash station readily accessible.[1]
Step-by-Step Disposal Protocol
The disposal of chemical waste is a critical process that must be carried out systematically to ensure the safety of personnel and the protection of the environment.
-
Waste Identification and Segregation:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name(s) and concentration(s), the name of the principal investigator, and the laboratory room number.
-
Indicate the type of hazard (e.g., flammable, corrosive, toxic).[2]
-
Do not mix different types of chemical waste unless explicitly permitted by your institution's waste management guidelines.[3]
-
-
Container Selection and Management:
-
Use a container that is compatible with the chemical waste.
-
Keep the waste container securely closed except when adding waste.
-
Store the container in a designated and properly ventilated hazardous waste accumulation area.
-
-
Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1][4]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent such as diatomite or universal binders.[1]
-
For solid spills, carefully collect the residue and place it in a suitable, closed container for disposal.[4]
-
Decontaminate the affected surfaces and equipment, for example, by scrubbing with alcohol.[1]
-
-
Disposal Request and Collection:
Summary of Key Disposal and Safety Information
The following table summarizes crucial information that should be obtained from the specific Safety Data Sheet (SDS) of the chemical being disposed.
| Parameter | Guideline | Source of Information |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat.[1] | SDS Section 8 |
| Engineering Controls | Use in a well-ventilated area or with a chemical fume hood.[1] | SDS Section 8 |
| Accidental Release Measures | Absorb with inert material, collect in a sealed container.[1] | SDS Section 6 |
| Disposal Considerations | Dispose of as hazardous waste in accordance with local regulations.[3] | SDS Section 13 |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents.[4] | SDS Section 10 |
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Caption: Workflow for Laboratory Chemical Waste Disposal.
References
Personal protective equipment for handling MHC00188
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of MHC00188, an allosteric inhibitor of Autotaxin (ATX). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on an SDS for a structurally related Autotaxin inhibitor, "Autotaxin inhibitor 12," and general best practices for handling potent biochemical compounds in a research environment.
Summary of Key Safety Information
This compound is intended for research use only. As with any chemical of unknown toxicity, it should be handled with care. Based on a related compound, it is presumed to be harmful if swallowed and very toxic to aquatic life.[1]
| Property | Value | Source |
| Chemical Name | This compound | MedchemExpress |
| Target | Allosteric inhibitor of Autotaxin (ATX) | MedchemExpress |
| IC50 | 2.53 μM | MedchemExpress |
| CAS Number | 1380881-85-5 | MedchemExpress |
| Hazard Statements (presumed) | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | [1] |
| Storage | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. | [1] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound.
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | A suitable respirator should be used if there is a risk of inhaling dust or aerosols. |
Experimental Protocols
Safe Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by ensuring it is clean and uncluttered. An accessible safety shower and eye wash station must be available.[1]
-
Weighing and Reconstitution :
-
If working with the powdered form, conduct weighing within a chemical fume hood to avoid inhalation of dust.
-
Use only in areas with appropriate exhaust ventilation.[1]
-
When reconstituting, add the solvent slowly to the vial containing the powder to minimize aerosol formation.
-
-
Handling Solutions :
-
Spill Management :
-
In case of a spill, collect the spillage.[1]
-
For small spills, absorb with an inert material and place in a sealed container for disposal.
-
For larger spills, follow your institution's hazardous material spill response protocol.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Segregation :
-
Collect all solid waste (e.g., contaminated gloves, pipette tips, vials) in a dedicated, labeled hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions, cell culture media containing the compound) in a separate, labeled hazardous waste container.
-
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the name "this compound".
-
Disposal : Dispose of contents and container to an approved waste disposal plant.[1] Avoid release to the environment.[1]
Workflow for Safe Handling and Disposal of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
